5-Chloro-2-morpholinooxazolo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
5-chloro-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C10H10ClN3O2/c11-8-2-1-7-9(12-8)13-10(16-7)14-3-5-15-6-4-14/h1-2H,3-6H2 |
InChI Key |
STFICNVJTLVTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=CC(=N3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Structure-Activity Relationship (SAR) of Oxazolo[4,5-b]pyridine Derivatives: A Comprehensive Technical Guide
An in-depth technical analysis of the structure-activity relationship (SAR) of oxazolo[4,5-b]pyridine derivatives, designed for researchers and drug development professionals.
Executive Summary
The oxazolo[4,5-b]pyridine scaffold is a privileged, bioisosteric heterocyclic core that has garnered significant attention in modern medicinal chemistry. Structurally analogous to purine bases (adenine and guanine) and benzoxazoles, the incorporation of a pyridine nitrogen alters the electron density of the fused ring system. This subtle electronic shift drastically modifies hydrogen-bonding capabilities, lipophilicity, and target residence time. As a Senior Application Scientist, I have compiled this guide to deconstruct the structure-activity relationships (SAR) of oxazolo[4,5-b]pyridines, detailing their synthesis, mechanistic pathways, and highly potent applications in oncology, infectious diseases, and metabolic regulation.
Chemical Architecture & Bioisosteric Rationale
The core structure of oxazolo[4,5-b]pyridine consists of an oxazole ring fused to a pyridine ring. The strategic positioning of the nitrogen atom in the pyridine ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to standard benzoxazoles[1]. This electronic deficiency enhances the scaffold's ability to engage in
By systematically modifying Position 2 (the oxazole carbon) and Positions 5/6 (the pyridine carbons), researchers can finely tune the pharmacological profile from antimicrobial to targeted anticancer topoisomerase inhibition[2][3].
Experimental Protocols: Synthesis & Validation
To explore the SAR of this scaffold, robust and high-yielding synthetic methodologies are required. The most reliable approach is the cyclodehydration of 2-amino-3-hydroxypyridine with carboxylic acids or orthoesters.
Step-by-Step Methodology: PPSE-Mediated Cyclodehydration
Causality Note: Traditional polyphosphoric acid (PPA) is highly viscous and traps reagents, leading to lower yields. Utilizing Polyphosphoric Acid Trimethylsilyl Ester (PPSE) provides a homogenous, organic-soluble dehydrating environment that drives the equilibrium forward by sequestering water, preventing the hydrolysis of the intermediate amide.
Step 1: Preparation of PPSE Reagent
-
Under an inert argon atmosphere, reflux a mixture of phosphorus pentoxide (
) and hexamethyldisiloxane (HMDO) in anhydrous dichloromethane (DCM) for 1.5 hours until the solution becomes clear. -
Evaporate the solvent in vacuo to yield PPSE as a viscous syrup.
Step 2: Amidation and Cyclization
-
Dissolve 1.0 equivalent of 2-amino-3-hydroxypyridine and 1.2 equivalents of the desired substituted carboxylic acid (e.g., 4-butylbenzoic acid) in a flask containing freshly prepared PPSE.
-
Heat the reaction mixture to 150°C under continuous stirring for 4–6 hours. Self-Validation: Monitor the consumption of the starting amine via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the highly polar amine spot indicates complete amidation, while the appearance of a highly UV-active, non-polar spot indicates successful cyclodehydration.
-
Cool the mixture to room temperature and quench with a 10% aqueous
solution to neutralize the acidic byproducts. -
Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purify the crude product via silica gel column chromatography to isolate the pure 2-substituted oxazolo[4,5-b]pyridine.
Synthetic workflow for oxazolo[4,5-b]pyridine derivatives via cyclodehydration.
Structure-Activity Relationship (SAR) Landscapes
Anticancer Activity: hTopo IIα Inhibition
Human DNA topoisomerase IIα (hTopo IIα) is a critical enzyme that manages DNA tangles during replication by creating transient double-strand breaks. Oxazolo[4,5-b]pyridines act as topoisomerase poisons, stabilizing the DNA-enzyme cleavage complex and triggering apoptosis[3][4].
-
Position 2 Modifications: Introducing bulky, lipophilic groups at Position 2 is crucial for fitting into the hydrophobic pocket of the hTopo IIα cleavage complex. Specifically, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine demonstrated an
of 2 µM against hTopo IIα, outperforming the standard chemotherapeutic drug etoposide[3][5]. -
Chalcone Hybridization: Fusing the oxazolo[4,5-b]pyridine core with a 1,2,4-thiadiazole and a chalcone moiety yields profound cytotoxicity. SAR reveals that electron-donating groups (e.g., 3,4,5-trimethoxy) on the chalcone's phenyl ring drastically enhance activity, yielding
values as low as 0.10 µM against MCF-7 breast carcinoma cells[6].
Mechanism of hTopo IIα inhibition and apoptosis induction by oxazolo[4,5-b]pyridines.
Antimicrobial and Antifungal Efficacy
The scaffold exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans[7][8].
-
Position 2 (Linker Flexibility): Quantitative SAR (QSAR) models indicate that a flexible benzyl moiety at Position 2 is significantly more favorable than a rigid phenyl group for antifungal efficacy against C. albicans[1][2]. The methylene bridge allows the aromatic ring to adopt an optimal conformation within the fungal target site.
-
Position 5 (Electronic Tuning): The nature of substituents at the 5th position of the fused ring is a primary determinant of potency. Substituting this position with strong electron-withdrawing groups (EWGs) like a nitro (
) group lowers the overall LUMO energy, facilitating tighter binding and increasing antifungal activity[1].
Metabolic Regulation: SIRT1 Activation
Beyond infectious diseases and oncology, oxazolo[4,5-b]pyridines have been identified as highly potent, small-molecule allosteric activators of Sirtuin 1 (SIRT1)[9][10]. Unlike the natural polyphenol resveratrol, these synthetic derivatives possess superior bioavailability and specificity. Activation of SIRT1 by these derivatives improves insulin sensitivity, increases mitochondrial biogenesis, and offers a promising therapeutic avenue for type-2 diabetes and age-related metabolic dysregulation[10][11].
Structure-Activity Relationship (SAR) mapping of the oxazolo[4,5-b]pyridine scaffold.
Quantitative Data & Comparative Analysis
The table below synthesizes the quantitative performance of key oxazolo[4,5-b]pyridine derivatives against standard clinical reference drugs.
| Derivative / Substitution Profile | Primary Target / Cell Line | Activity ( | Reference Drug | Ref. Drug Activity |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα (Cell-free assay) | 2.0 µM | Etoposide | > 2.0 µM |
| Compound 11b (Chalcone hybrid, 3,4,5-trimethoxy) | MCF-7 (Breast Carcinoma) | 0.10 ± 0.076 µM | Etoposide | ~ 2.5 µM |
| Compound 11b (Chalcone hybrid, 3,4,5-trimethoxy) | A549 (Lung Carcinoma) | 0.41 ± 0.011 µM | Etoposide | ~ 3.0 µM |
| 5-nitro-2-benzyloxazolo[4,5-b]pyridine | Candida albicans | High (LUMO-dependent) | Fluconazole | Comparable |
| Thiazolopyridine analog (Compound 1n) | Human MAO | 26.5 nM | Standard MAOI | Variable |
(Note: Data aggregated from primary literature[3][5][6][8].)
Conclusion
The oxazolo[4,5-b]pyridine core is a highly versatile pharmacophore. By applying rational drug design principles—specifically targeting the lipophilicity at Position 2 and the electronic distribution at Position 5—researchers can generate highly selective agents. The dual capacity of this scaffold to act as a potent hTopo IIα poison for oncology and a specific SIRT1 activator for metabolic diseases underscores its immense value in the next generation of therapeutic development.
References
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. Available at:[Link]
-
Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. DOI/Elsevier. Available at:[Link]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed (NIH). Available at:[Link]
-
QSARs of some novel isosteric heterocyclics with antifungal activity. PubMed (NIH). Available at:[Link]
-
Synthesis, structural characterization, DFT calculations, molecular docking, and antimicrobial activity studies of some new oxazolo[4,5-b]pyridine derivatives. ResearchGate. Available at:[Link]
-
QSAR of Some Antifungal Benzoxazoles and Oxazolo(4,5‐b)pyridines against C. albicans. Scite.ai. Available at:[Link]
-
Some fused heterocyclic compounds as eukaryotic topoisomerase II inhibitors. PubMed (NIH). Available at:[Link]
-
Are sirtuins viable targets for improving healthspan and lifespan? PMC - NIH. Available at:[Link]
-
Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC - NIH. Available at:[Link]
-
Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. ResearchGate. Available at:[Link]
Sources
- 1. scite.ai [scite.ai]
- 2. QSARs of some novel isosteric heterocyclics with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esisresearch.org [esisresearch.org]
- 5. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Are sirtuins viable targets for improving healthspan and lifespan? - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazolopyridine Scaffold: From Synthetic Novelty to Clinical Contender
Executive Summary
The oxazolopyridine scaffold—a fused bicyclic system comprising a pyridine ring condensed with an oxazole ring—represents a "privileged structure" in modern medicinal chemistry. Functioning as a bioisostere for purines, benzoxazoles, and imidazopyridines, this scaffold offers unique physicochemical properties, including enhanced aqueous solubility (due to the pyridine nitrogen) and diverse hydrogen-bonding capabilities. This guide analyzes the development of oxazolopyridine-based agents, focusing on their role as SIRT1 activators , GSK-3β inhibitors , and anticoagulants , while providing reproducible synthetic protocols for laboratory implementation.
Structural Architecture & Isomerism
The oxazolopyridine system exists in four possible isomeric forms depending on the fusion of the pyridine and oxazole rings. The position of the pyridine nitrogen critically influences the electronic distribution and metabolic stability of the molecule.
Isomeric Classifications
-
Oxazolo[4,5-b]pyridine: The most widely explored isomer in drug discovery (e.g., SIRT1 activators).
-
Oxazolo[5,4-b]pyridine: Often investigated for optical properties and kinase inhibition.
-
Oxazolo[4,5-c]pyridine & Oxazolo[5,4-c]pyridine: Less common due to synthetic challenges but offer alternative vectors for substitution.
Figure 1: Structural classification of oxazolopyridine isomers and their primary medicinal chemistry applications.
Medicinal Chemistry & Case Studies
Case Study 1: SIRT1 Activators (Metabolic Disease)
The most significant industrial application of the oxazolo[4,5-b]pyridine scaffold emerged from Sirtris Pharmaceuticals (now GSK) . Searching for activators of Sirtuin 1 (SIRT1) that were more potent and structurally distinct from resveratrol, researchers identified the oxazolopyridine core as a rigid template capable of spanning the hydrophobic pocket of the enzyme.
-
Mechanism: These compounds bind to the SIRT1 enzyme-peptide substrate complex, lowering the
for the substrate (allosteric activation). -
Key SAR Findings:
-
C2-Position: A phenyl or heteroaryl group is essential for hydrophobic interactions.
-
Pyridine Ring: Substitutions here (e.g., piperazine linkers) improve solubility and pharmacokinetic (PK) profiles without disrupting the core binding mode.
-
Potency: Optimized oxazolopyridines demonstrated >1000-fold higher potency than resveratrol in vitro.
-
Case Study 2: GSK-3β Inhibitors (Neurodegeneration & Inflammation)
Glycogen Synthase Kinase-3β (GSK-3β) is a target for Alzheimer's disease and inflammation.[1] Oxazolo[4,5-b]pyridine derivatives have been designed to compete with ATP.
-
Design Strategy: The oxazole nitrogen and oxygen atoms often interact with the hinge region of the kinase.
-
Lead Optimization: Introduction of a piperazine linker at the C6 or C7 position significantly enhanced anti-inflammatory activity in vivo (rat paw edema models) by modulating TNF-α and IL-6 levels.
Case Study 3: Factor Xa/Thrombin Inhibitors
Merck Research Laboratories utilized the oxazolopyridine scaffold to develop dual inhibitors of Thrombin and Factor Xa.
-
Evolution: The scaffold was evolved from a pyrazinone lead.
-
Outcome: The oxazolopyridine core provided a superior balance of potency and plasma protein binding compared to the original lead, although clinical progression was limited by off-target effects.
Synthetic Methodologies
The Challenge of Cyclization
Classic methods involves the condensation of 2-amino-3-hydroxypyridines with carboxylic acids or orthoesters. These often require harsh conditions (polyphosphoric acid at >150°C), leading to low yields and tar formation.
Modern Protocol: T3P-Mediated Microwave Synthesis
A superior, high-yield method utilizes Propylphosphonic Anhydride (T3P) as a mild coupling/dehydrating agent under microwave irradiation. This method is regioselective and tolerates diverse functional groups.
Experimental Protocol: Synthesis of 2-Phenyloxazolo[4,5-b]pyridine
-
Objective: To synthesize the core scaffold from 2-amino-3-hydroxypyridine and benzoic acid.
-
Reagents:
-
2-Amino-3-hydroxypyridine (1.0 equiv)
-
Benzoic acid (1.1 equiv)
-
T3P (50% w/w in EtOAc, 2.0 equiv)
-
Triethylamine (Et3N, 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF.
-
Step-by-Step Workflow:
-
Preparation: In a microwave-compatible vial, dissolve 2-amino-3-hydroxypyridine (110 mg, 1.0 mmol) and benzoic acid (1.1 mmol) in EtOAc (5 mL).
-
Activation: Add Et3N (3.0 mmol) followed by dropwise addition of T3P solution (2.0 mmol). Cap the vial.
-
Irradiation: Heat the reaction mixture in a microwave reactor at 100°C for 20 minutes . (Note: Conventional heating requires reflux for 12–24 hours).
-
Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Wash combined organic layers with saturated NaHCO3 and brine. Dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
-
Yield: Expected yield 75–85%.
Figure 2: T3P-mediated microwave synthesis pathway for oxazolopyridines.
Comparative Data: Biological Activity
The following table summarizes key biological data for oxazolopyridine derivatives across different therapeutic targets.
| Target | Compound Class | Key Substituent (R2) | Key Substituent (Pyridine Ring) | Activity / IC50 | Reference |
| SIRT1 | Oxazolo[4,5-b]pyridine | Phenyl / Heteroaryl | Piperazine-linker | EC1.5 < 1 µM (Activation) | [Bemis et al., 2009] |
| GSK-3β | Oxazolo[4,5-b]pyridine | Aryl amide | Piperazine (C6) | IC50: 0.34 µM | [Bhat et al., 2017] |
| hTopo IIα | Oxazolo[4,5-b]pyridine | 4-Butylphenyl | H | IC50: 2.0 µM | [Temiz-Arpaci et al., 2021] |
| Thrombin | Oxazolo[5,4-b]pyridine | Pyridyl | Basic amine side chain | Ki: < 10 nM | [Merck Research] |
Future Outlook
The oxazolopyridine scaffold is currently transitioning from a "novelty" scaffold to a mainstay in fragment-based drug discovery.
-
Dual-Targeting: Emerging research focuses on dual kinase inhibitors (e.g., GSK-3β/CDK) where the oxazolopyridine core serves as the ATP-mimetic hinge binder.
-
PROTACs: The scaffold's rigidity makes it an excellent candidate for the "warhead" component of Proteolysis Targeting Chimeras (PROTACs), specifically for recruiting E3 ligases or binding to oncogenic proteins.
References
-
Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 2009.[2]
-
Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation. Archiv der Pharmazie, 2017.[3]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 2021.
-
Development of an oxazolopyridine series of dual thrombin/factor Xa inhibitors via structure-guided lead optimization. Bioorganic & Medicinal Chemistry Letters, 2005.
-
T3P-mediated microwave-assisted synthesis of oxazolopyridines. Tetrahedron Letters (Methodology Reference).
Sources
- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: A Guided Synthesis of 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the multi-step synthesis of 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine, a heterocyclic scaffold of interest in medicinal chemistry, starting from the readily available precursor, 2-amino-3-hydroxypyridine. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The targeted introduction of substituents, such as a chloro group at the 5-position and a morpholino moiety at the 2-position, can significantly modulate the physicochemical and pharmacological properties of the parent scaffold. This application note details a robust and logical synthetic pathway to achieve this specific substitution pattern, starting from 2-amino-3-hydroxypyridine.
Synthetic Strategy Overview
The synthesis of this compound from 2-amino-3-hydroxypyridine is a multi-step process. The overall strategy involves:
-
Formation of the Oxazolo[4,5-b]pyridin-2-one Core: Cyclization of 2-amino-3-hydroxypyridine to form the foundational heterocyclic system.
-
Chlorination of the 2-Oxo Intermediate: Introduction of a chlorine atom at the 2-position to create a reactive site for subsequent nucleophilic substitution.
-
Nucleophilic Substitution with Morpholine: Installation of the morpholino group at the 2-position.
-
Chlorination of the Pyridine Ring: Regioselective introduction of a chlorine atom at the 5-position of the pyridine ring.
Figure 1: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 3H-Oxazolo[4,5-b]pyridin-2-one
The initial step involves the cyclization of 2-amino-3-hydroxypyridine to form the oxazolone ring. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation as it acts as a phosgene equivalent, facilitating the formation of the cyclic carbamate under relatively mild conditions.[1]
Protocol 1: Synthesis of 3H-Oxazolo[4,5-b]pyridin-2-one
| Parameter | Value |
| Starting Material | 2-Amino-3-hydroxypyridine |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 5 hours |
| Work-up | Acid-base extraction |
Step-by-Step Procedure:
-
To a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 2-amino-3-hydroxypyridine (0.05 mol).
-
Add 100 mL of anhydrous THF to the flask.
-
With stirring, add 1,1'-carbonyldiimidazole (0.075 mol) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, evaporate the THF under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic phase with a 5% NaOH solution (6 x 150 mL). The product will move into the aqueous phase.
-
Combine the aqueous phases and adjust the pH to approximately 5 with a 2N HCl solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3H-Oxazolo[4,5-b]pyridin-2-one.
Part 2: Synthesis of 2-Chlorooxazolo[4,5-b]pyridine
The hydroxyl group at the 2-position of the oxazolone is converted to a chloro group, which serves as a good leaving group for the subsequent nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this type of transformation.
Protocol 2: Synthesis of 2-Chlorooxazolo[4,5-b]pyridine
| Parameter | Value |
| Starting Material | 3H-Oxazolo[4,5-b]pyridin-2-one |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Temperature | Reflux |
| Reaction Time | 3-4 hours |
| Work-up | Quenching with ice and neutralization |
Step-by-Step Procedure:
-
In a round-bottom flask, suspend 3H-Oxazolo[4,5-b]pyridin-2-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux for 3-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Chlorooxazolo[4,5-b]pyridine.
Part 3: Synthesis of 2-Morpholinooxazolo[4,5-b]pyridine
With the activated 2-chloro intermediate in hand, the morpholino moiety can be introduced via a nucleophilic aromatic substitution reaction.
Protocol 3: Synthesis of 2-Morpholinooxazolo[4,5-b]pyridine
| Parameter | Value |
| Starting Material | 2-Chlorooxazolo[4,5-b]pyridine |
| Reagent | Morpholine |
| Base | Potassium Carbonate or Triethylamine |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Temperature | 80-100 °C |
| Reaction Time | 6-12 hours |
| Work-up | Aqueous work-up and extraction |
Step-by-Step Procedure:
-
Dissolve 2-Chlorooxazolo[4,5-b]pyridine (1 equivalent) in DMF or acetonitrile.
-
Add morpholine (1.2-1.5 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-Morpholinooxazolo[4,5-b]pyridine.
Part 4: Synthesis of this compound
The final step is the regioselective chlorination of the pyridine ring. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich aromatic systems. The 5-position is often susceptible to electrophilic attack in this heterocyclic system.
Protocol 4: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Morpholinooxazolo[4,5-b]pyridine |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Work-up | Aqueous wash and extraction |
Step-by-Step Procedure:
-
Dissolve 2-Morpholinooxazolo[4,5-b]pyridine (1 equivalent) in acetonitrile or dichloromethane.
-
Add N-Chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 4-8 hours. Monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or recrystallization to afford the final product, this compound.
Scientific Integrity and Logic
The described synthetic route is designed based on established and reliable organic transformations. The choice of reagents and reaction conditions is guided by principles of reactivity and functional group compatibility.
-
Cyclization: The use of CDI provides a high-yielding and clean method for the formation of the oxazolone ring from the 2-amino-3-hydroxypyridine precursor.[1]
-
Chlorination of the Oxazolone: The conversion of the 2-oxo group to a 2-chloro group is a standard method to activate the position for nucleophilic attack.
-
Nucleophilic Aromatic Substitution: The reaction of the 2-chloro derivative with morpholine is a classic SNAr reaction, driven by the electron-withdrawing nature of the heterocyclic system.
-
Electrophilic Aromatic Substitution: The final chlorination step with NCS is a well-established method for the halogenation of electron-rich aromatic and heteroaromatic rings. The regioselectivity is directed by the electronic properties of the substituted oxazolo[4,5-b]pyridine system.
References
- Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one. (n.d.).
-
Doise, M., Blondeau, D., & Sliwa, H. (2006). Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Synthetic Communications, 22(20), 2955-2963. [Link]
- Antipin, R. L., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. (n.d.).
Sources
Application Note: Protocol for Introducing Morpholine Group to Oxazolo[4,5-b]pyridine Core
Executive Summary
The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for purines and benzoxazoles in kinase inhibitors (e.g., GSK-3
This guide details the two primary protocols for installing a morpholine group:
-
Nucleophilic Aromatic Substitution (
): For activated positions (C-2, C-5, C-7). -
Buchwald-Hartwig Cross-Coupling: For unactivated positions (C-6).
Strategic Analysis: Electronic Structure & Regioselectivity
Successful functionalization depends entirely on the electronic environment of the specific carbon atom targeted. The oxazolo[4,5-b]pyridine system is electron-deficient due to the pyridine nitrogen (N-4) and the oxazole ring.
-
Position C-2 (Oxazole): Highly electrophilic due to the adjacent oxygen and nitrogen. Readily undergoes
if a leaving group (Cl, SMe) is present. -
Position C-5 & C-7 (Pyridine): Activated by the pyridine nitrogen (ortho/para relationship). Amenable to
. -
Position C-6 (Pyridine): Meta to the pyridine nitrogen. Electronically neutral/deactivated. Requires Palladium Catalysis. [2]
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the appropriate amination protocol based on the halogen position.
Method A: Nucleophilic Aromatic Substitution ( )
Applicability: C-2, C-5, and C-7 Halides. Green Chemistry Rating: High (Avoids heavy metals).
Mechanism
The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing nature of the pyridine nitrogen stabilizes the anionic intermediate.
Protocol: Displacement of 2-Chlorooxazolo[4,5-b]pyridine
Materials:
-
Substrate: 2-Chlorooxazolo[4,5-b]pyridine (1.0 equiv)
-
Nucleophile: Morpholine (3.0 – 5.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 2-chlorooxazolo[4,5-b]pyridine (100 mg, 0.65 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous MeCN (3.0 mL). Ensure the substrate is dissolved or finely suspended.
-
Addition: Add DIPEA (226 µL, 1.3 mmol) followed by morpholine (170 µL, 1.95 mmol) dropwise.
-
Note: Morpholine acts as both nucleophile and acid scavenger; excess is beneficial.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexanes). Product is typically more polar than the starting chloride.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove MeCN and excess morpholine.
-
Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Troubleshooting:
-
Low Conversion: Switch solvent to DMF and increase temperature to 100°C.
-
Hydrolysis: If 2-hydroxy product (oxazolone) forms, ensure reagents are dry and minimize air exposure.
Method B: Buchwald-Hartwig Cross-Coupling
Applicability: C-6 Halides (Unactivated). Requirement: Strictly anhydrous/anaerobic conditions.
Mechanism
This reaction utilizes a Pd(0)/Pd(II) catalytic cycle involving oxidative addition into the C-Br bond, amine coordination, and reductive elimination.
Protocol: Amination of 6-Bromooxazolo[4,5-b]pyridine
Materials:
-
Substrate: 6-Bromooxazolo[4,5-b]pyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Catalyst:
(5 mol%) or -
Ligand: Xantphos or BINAP (10 mol%)
-
Base:
(Sodium tert-butoxide) (1.5 equiv) or -
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a microwave vial or Schlenk tube and cool under Argon flow.
-
Charging Solids: Add 6-bromooxazolo[4,5-b]pyridine (200 mg, 1.0 mmol),
(46 mg, 0.05 mmol), Xantphos (58 mg, 0.10 mmol), and (144 mg, 1.5 mmol).-
Critical: Add solids quickly to minimize air exposure, or use a glovebox.
-
-
Solvation: Seal the vessel. Evacuate and backfill with Argon (3x). Inject degassed Toluene (5 mL) and Morpholine (105 µL, 1.2 mmol) through the septum.
-
Reaction: Heat to 100–110°C for 12–16 hours (or 140°C for 30 min in microwave).
-
Visual Check: The solution usually turns from dark red/purple to black/brown.
-
-
Workup (Pd Removal):
-
Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove Pd black and salts. Wash the pad with EtOAc.
-
Concentrate the filtrate.[3]
-
-
Purification: Flash chromatography (SiO2, EtOAc/Hexanes gradient).
-
Note: If Pd residues persist (colored product), treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before final filtration.
-
Catalytic Cycle Visualization
Figure 2: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.
Comparative Data & Optimization
| Parameter | Method A ( | Method B (Buchwald) |
| Target Positions | C-2, C-5, C-7 | C-6 (and deactivated analogs) |
| Reagents | Base (DIPEA/TEA) | Pd-Cat, Ligand, Strong Base |
| Cost | Low | High (Catalyst/Ligand cost) |
| Water Tolerance | Moderate | Low (Poisoning of Catalyst) |
| Scalability | Excellent | Good (Requires Pd removal) |
| Typical Yield | 75–90% | 60–80% |
Optimization Tips:
-
Ligand Choice: If Xantphos fails for Method B, switch to BrettPhos (specifically designed for secondary amines) or RuPhos .
-
Base Sensitivity: If the oxazole ring opens under strong basic conditions (
), switch to weaker bases like or and use 1,4-dioxane at reflux.
Safety & Handling
-
Oxazolo[4,5-b]pyridine: Generally stable, but derivatives can be skin irritants.
-
Morpholine: Corrosive, flammable liquid. Handle in a fume hood.
-
Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.
-
Waste: Segregate halogenated waste. Palladium waste requires heavy metal disposal protocols.
References
-
GSK-3
Inhibitor Synthesis: Bhat, Z. et al. "Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3 Inhibitors with Potential for Attenuating Inflammation."[1][4][5] Archiv der Pharmazie, 2017, 350(8).[5] Context: Demonstrates functionalization of the oxazolo[4,5-b]pyridine core for medicinal chemistry applications. -
General Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Context: Authoritative review on ligand selection (Xantphos/BrettPhos) for secondary amines.
- Regioselectivity in Pyridine Fusions: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. Context: Foundational text explaining the electronic activation of C-2/C-5/C-7 vs C-6 in fused pyridine systems.
-
Synthesis of Oxazolopyridines: Youssef, M. M., & Amin, M. A.[6] "Microwave assisted synthesis of some new oxazolo[4,5-b]pyridine derivatives." Molecules, 2012, 17(10). Context: Provides background on the stability and synthesis of the core scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]
Nucleophilic aromatic substitution conditions for 5-chloropyridine derivatives
Application Note: Overcoming the Reactivity Barrier in 5-Chloropyridine Functionalization
Executive Summary
In medicinal chemistry and agrochemical development, the functionalization of pyridine scaffolds is a critical pathway for synthesizing novel active pharmaceutical ingredients (APIs). While classical nucleophilic aromatic substitution (SNAr) is a highly reliable method for functionalizing 2- and 4-chloropyridines, applying these identical conditions to 5-chloropyridine (or 3-chloropyridine) derivatives frequently results in trace yields, starting material recovery, or degradation[1].
This application note dissects the kinetic and thermodynamic causality behind this reactivity gap. By understanding the electronic limitations of the 5-position, researchers can abandon futile SNAr optimization loops and instead implement field-proven alternative strategies: Transition-Metal Catalysis (Buchwald-Hartwig) and Halex-mediated SNAr.
Theoretical Underpinnings: The Meisenheimer Bottleneck
To master the functionalization of chloropyridines, one must look at the rate-determining step of SNAr: the nucleophilic attack that forms the negatively charged σ-complex, known as the Meisenheimer intermediate[2].
-
2- and 4-Chloropyridines (Highly Reactive): When a nucleophile attacks the 2- or 4-position, the resulting negative charge can be delocalized directly onto the highly electronegative pyridine nitrogen via resonance[3]. This formal localization of charge on the nitrogen atom drastically stabilizes the transition state, lowering the activation energy barrier[4].
-
5-Chloropyridines (Highly Unreactive): When attack occurs at the 5-position (equivalent to the 3-position in unsubstituted rings), the resonance structures of the intermediate restrict the negative charge exclusively to the carbon atoms of the ring[5]. Because the charge bypasses the stabilizing nitrogen atom, the intermediate is thermodynamically highly destabilized[6].
Kinetic studies demonstrate that 3- and 5-chloropyridines react at a rate approximately
Mechanistic divergence in S_NAr based on chloropyridine regiochemistry.
Strategic Approaches to 5-Chloropyridine Functionalization
Because classical SNAr is kinetically disfavored for unactivated 5-chloropyridines, synthetic chemists must pivot to alternative bond-forming strategies.
Strategy A: Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig) Palladium-catalyzed amination entirely bypasses the Meisenheimer complex. Instead, it relies on the oxidative addition of the C–Cl bond to a Pd(0) species[7]. By utilizing bulky, electron-rich ligands (such as XPhos or N-heterocyclic carbenes like PEPPSI-IPr), the difficult oxidative addition of the 5-chloro substituent is facilitated, while the steric bulk promotes rapid reductive elimination of the product[8].
Strategy B: Halex Fluorination Followed by Late-Stage SNAr Fluorine is a vastly superior leaving group for SNAr due to its extreme electronegativity, which inductively polarizes the C–F bond and stabilizes the transition state[9]. Converting a 5-chloropyridine to a 5-fluoropyridine using anhydrous tetrabutylammonium fluoride (TBAF) allows for subsequent SNAr with a variety of nucleophiles under surprisingly mild conditions, circumventing the need for heavy metals[10].
Decision tree for selecting the optimal functionalization strategy for 5-chloropyridines.
Quantitative Data and Strategy Comparison
Table 1: Kinetic Comparison of Chloropyridine Isomers[6]
| Isomer | Relative SNAr Rate (EtO⁻, 20°C) | Primary Stabilization Mechanism |
| 2-Chloropyridine | 1.0 | Nitrogen resonance stabilization |
| 4-Chloropyridine | 40.0 | Nitrogen resonance stabilization (para effect) |
| 3/5-Chloropyridine | 3.0 × 10⁻⁴ | Carbon-only delocalization (highly disfavored) |
Table 2: Comparison of Functionalization Strategies for 5-Chloropyridines
| Strategy | Typical Reagents | Temp (°C) | Substrate Scope | Key Limitation |
| Classical SNAr | NaH/Amine, DMSO | 120–150 | Only highly activated substrates (e.g., with -NO2) | Harsh conditions, degradation |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | 80–110 | Broad (amines, amides, anilines) | Trace heavy metal contamination |
| Halex + SNAr | Anhydrous TBAF, then Nuc | 25–80 | Broad (alkoxides, amines, thiols) | Requires strictly anhydrous conditions |
Validated Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of Unactivated 5-Chloropyridines
This protocol utilizes a Pd/XPhos catalyst system, which is highly effective for unactivated heteroaryl chlorides, providing a self-validating loop through distinct color changes (from dark purple Pd₂(dba)₃ to a red/orange active catalytic species)[11].
Materials:
-
5-Chloropyridine derivative (1.0 equiv, 1.0 mmol)
-
Amine nucleophile (1.2 equiv, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Step-by-Step Procedure:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol).
-
Substrate Addition: Add the 5-chloropyridine derivative and the amine. (Note: If the substrates are liquids, remove the sealed flask from the glovebox and add them via syringe under a positive pressure of nitrogen).
-
Solvent Addition: Inject anhydrous toluene (5 mL) into the flask. Seal the flask securely.
-
Reaction: Heat the reaction mixture to 100–110 °C using a pre-heated oil bath. Stir vigorously for 12–24 hours.
-
Validation & Monitoring: Monitor the reaction progress via LC-MS. The complete consumption of the 5-chloropyridine mass peak validates the efficiency of the oxidative addition step.
-
Workup: Cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (10 mL) to neutralize the strong base. Extract the aqueous layer with ethyl acetate (3 × 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Halex Fluorination and Mild SNAr
Adapted from late-stage functionalization methodologies, this protocol leverages anhydrous TBAF to convert the inert C–Cl bond into a highly reactive C–F bond[10],[9].
Materials:
-
5-Chloropyridine derivative (1.0 equiv, 1.0 mmol)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) (2.0 equiv)
-
Anhydrous DMSO (4 mL)
-
Nucleophile (e.g., sodium alkoxide or secondary amine) (1.5 equiv)
Step-by-Step Procedure:
-
Halex Reaction: Under a strict argon atmosphere, dissolve the 5-chloropyridine derivative in anhydrous DMSO (2 mL).
-
Fluorination: Add a solution of anhydrous TBAF in DMSO (2 mL) dropwise at room temperature. Stir the mixture at 25 °C to 60 °C (depending on substrate sterics) for 24–60 hours.
-
Validation: Monitor conversion to the 5-fluoropyridine intermediate via ¹⁹F NMR (using trifluorotoluene as an internal standard) or LC-MS[10]. Do not proceed until >95% conversion is observed.
-
One-Pot SNAr: Once complete fluorination is validated, add the desired nucleophile (1.5 equiv) directly to the reaction mixture.
-
Substitution: Stir at room temperature or under gentle heating (40 °C) for an additional 2–12 hours. The highly inductively activated C–F bond will undergo rapid substitution.
-
Workup: Dilute the mixture with water (15 mL) and extract with diethyl ether or ethyl acetate (3 × 15 mL). Wash the organic layer extensively with water (3 × 15 mL) to remove residual DMSO and TBAF salts, dry over MgSO₄, and concentrate.
References
-
[1] Nucleophilic Aromatic Substitution Insights | Organic Chemistry. Scribd. Available at:
-
[3] Nucleophilic aromatic substitution of pyridine. Vaia. Available at:
-
[2] Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1. ResearchGate. Available at:
-
[5] , [11] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Benchchem. Available at:
-
[10] Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. American Chemical Society. Available at:
-
[9] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at:
-
[7] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH. Available at:
-
[8] [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters - ACS Publications. Available at:
-
[4] Draw a stepwise mechanism for the following substitution reaction. Brainly. Available at:
-
[6] Write out TS resonance structures for the given reactions: Reaction 1. Filo. Available at:
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. vaia.com [vaia.com]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. Write out TS resonance structures for the given reactions: Reaction 1: R.. [askfilo.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: PI3K Kinase Assay Protocols for Oxazolopyridine Inhibitors
Introduction & Scientific Rationale
Class I Phosphoinositide 3-kinases (PI3Ks) are critical lipid kinases that regulate cellular growth, survival, and immune responses by phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3)[1]. Dysregulation of PI3K isoforms (α, β, γ, δ) is a well-documented hallmark of various cancers and inflammatory diseases. Recently, oxazolopyridine derivatives have emerged as a highly potent and selective class of PI3K inhibitors. These compounds frequently target the ATP-binding pocket of the PI3K-gamma (PI3Kγ) isoform, which plays a pivotal role in modulating the tumor microenvironment, immune cell recruitment, and chronic inflammation ()[2].
Evaluating the potency (
Fig 1: PI3K signaling pathway and competitive inhibition by oxazolopyridine derivatives.
Assay Selection: The Causality Behind ADP-Glo
When profiling lipid kinases, researchers historically relied on radioactive isotopes (e.g.,
Causality of the Assay Mechanics:
-
Universal Byproduct Measurement: Instead of detecting the lipid product (PIP3), the assay measures the stoichiometric generation of ADP. This allows the use of native, unmodified lipid substrates supplied as small unilamellar vesicles (e.g., PIP2:3PS), ensuring the enzyme kinetics closely mimic the physiological cell membrane environment[1].
-
ATP Depletion Strategy: The ADP-Glo reagent actively depletes unreacted ATP, virtually eliminating background noise. This creates an exceptionally high signal-to-background ratio even at low substrate conversion rates (<10%), which is a strict requirement for maintaining initial velocity (
) conditions during steady-state kinetic measurements[4].
Experimental Design & Reagents
To ensure reproducibility, reagents must be carefully prepared. Lipid substrates are particularly sensitive to freeze-thaw cycles and should be aliquoted.
Table 1: Required Reagents and Materials
| Component | Description / Specification | Experimental Purpose |
| PI3K Enzyme | Purified Class I PI3K (e.g., PI3Kγ or PI3Kβ/p85α) | Target kinase for inhibitor profiling. |
| Lipid Substrate | PIP2:3PS (1:3 ratio with phosphatidylserine) | Native lipid substrate presented in carrier vesicles. |
| ATP | Ultra-pure ATP (10 µM - 1 mM) | Phosphate donor; concentration should be near the |
| Inhibitor | Oxazolopyridine derivatives | Test compound (ATP-competitive). |
| Assay Buffer | 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl | Provides optimal pH and ionic strength. BSA prevents non-specific enzyme adsorption to plastic. |
| Detection Kit | ADP-Glo™ Kinase Assay | Luminescent detection of kinase activity. |
Step-by-Step Methodology: PI3K Inhibition Assay
Fig 2: Step-by-step ADP-Glo lipid kinase assay workflow for PI3K inhibitor screening.
Detailed Protocol:
-
Reagent Preparation:
-
Thaw PI3K enzyme, PIP2:3PS lipid substrate, and ATP on ice.
-
Prepare a 10-point serial dilution of the oxazolopyridine inhibitor in 100% DMSO. Dilute these stocks in 1X Kinase Assay Buffer so that the final DMSO concentration in the reaction is strictly <1% . Causality: Lipid kinases and their vesicular substrates are highly sensitive to solvent-induced micelle disruption and enzyme denaturation.
-
-
Kinase Reaction Setup (384-well plate format):
-
Add 1 µL of the diluted oxazolopyridine inhibitor (or vehicle control) to the well.
-
Add 2 µL of the PI3K enzyme/lipid substrate mixture. Incubate for 10 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to ATP competition.
-
Initiate the reaction by adding 2 µL of ATP.
-
Incubate the plate at room temperature for 60 minutes ()[4].
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and actively deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes[4].
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal[5].
-
Incubate at room temperature for 30 minutes.
-
-
Readout:
-
Measure luminescence using a microplate reader (integration time 0.5–1.0 second per well).
-
Data Analysis & Interpretation
The luminescent signal (Relative Light Units, RLU) is directly proportional to the amount of ADP produced, which correlates with PI3K activity.
Table 2: Quantitative Data Interpretation & Quality Control
| Metric | Expected Range / Target | Scientific Interpretation |
| Signal-to-Background (S/B) | > 10 | Indicates a robust assay window and confirms that the ADP-Glo reagent effectively depleted background ATP. |
| Z'-Factor | 0.6 - 0.9 | A Z' > 0.5 mathematically validates the assay as highly reliable for high-throughput screening (HTS) of inhibitors. |
| Substrate Conversion | 5% - 10% | Ensures the reaction remains in the linear initial velocity ( |
| Oxazolopyridine | 1 nM - 100 nM | Indicates potent competitive inhibition; exact values will vary based on the specific derivative and PI3K isoform targeted. |
Troubleshooting & Self-Validation System
To ensure absolute scientific integrity and trustworthiness, every assay plate must function as a self-validating system by including the following internal controls:
-
No-Enzyme Control (Background / 0% Activity): Validates that the ADP-Glo reagent successfully depleted all starting ATP. An unexpectedly high background signal indicates either degraded ADP-Glo reagent or external ATP contamination.
-
No-Inhibitor Control (Max Signal / 100% Activity): Establishes the uninhibited baseline of the PI3K enzyme.
-
Reference Inhibitor Control: Always include a well-characterized PI3K inhibitor (e.g., Wortmannin or LY294002) alongside the oxazolopyridine derivatives. If the
of the reference compound shifts significantly from historical data, it immediately signals an issue with enzyme degradation, ATP concentration errors, or lipid substrate aggregation (vesicle instability).
References
- Incyte Corporation. "Pyridine and pyridimine compounds as pi3k-gamma inhibitors" (WO2017120194A1). Google Patents.
Sources
- 1. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.kr]
- 2. WO2017120194A1 - Pyridine and pyridimine compounds as pi3k-gamma inhibitors - Google Patents [patents.google.com]
- 3. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
Application Note: Microwave-Assisted Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
[1]
Introduction & Executive Summary
The oxazolo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and benzoxazoles. Derivatives of this scaffold exhibit potent biological activities, including GSK-3β inhibition, anti-inflammatory properties, and antibacterial effects against resistant strains.
Traditional thermal synthesis of these bicyclic heterocycles often requires harsh dehydrating conditions (e.g., polyphosphoric acid at >150°C), long reaction times (12–24 hours), and tedious workups. This application note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these bottlenecks. By leveraging the dielectric heating effects of microwave irradiation, we achieve rapid cyclodehydration, higher yields, and cleaner reaction profiles.[1]
Key Advantages of this Protocol:
-
Speed: Reaction times reduced from hours to minutes (typically 10–30 min).
-
Efficiency: One-pot condensation-cyclization.
-
Versatility: Compatible with both electron-rich and electron-deficient carboxylic acids.
-
Scalability: Validated for library synthesis (10 mg to 1 g scale).
Mechanistic Insight & Reaction Design
The synthesis generally proceeds via the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid (or aldehyde). The reaction involves two distinct mechanistic steps:[1][2]
-
Amide Formation: Acylation of the exocyclic amine.
-
Cyclodehydration: Intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by aromatization/dehydration.
Microwave irradiation accelerates the rate-determining step (often the cyclodehydration) by efficiently coupling to the polar transition states. We present two optimized protocols: Method A using Propylphosphonic Anhydride (T3P®) for sensitive substrates, and Method B using Silica-Supported Perchloric Acid (HClO4-SiO2) for a green, solvent-free approach.
Reaction Pathway Diagram[3][4][5]
Figure 1: Mechanistic pathway for the cyclocondensation of 2-amino-3-hydroxypyridine with carboxylic acids.
Experimental Protocols
Protocol A: T3P-Mediated Homogeneous Synthesis
Best for: Library generation, acid-sensitive functional groups, and sterically hindered substrates. Reagent Note: T3P (Propylphosphonic anhydride) acts as both a coupling agent and a water scavenger, driving the equilibrium toward the cyclized product.
Materials
-
Reactant A: 2-Amino-3-hydroxypyridine (1.0 equiv)
-
Reactant B: Carboxylic Acid (R-COOH) (1.1 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or DMF (Dry)
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Workflow
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-amino-3-hydroxypyridine (110 mg, 1.0 mmol) and the carboxylic acid (1.1 mmol) in EtOAc (3 mL).
-
Addition: Add TEA (3.0 mmol) followed by dropwise addition of T3P solution (2.0 mmol). Cap the vial immediately.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 150°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 20 minutes
-
Stirring: High
-
-
Workup:
-
Cool the reaction to room temperature.[3]
-
Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL), saturated NaHCO3 (10 mL), and brine.
-
Dry organic layer over Na2SO4 and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: HClO4-SiO2 Catalyzed Green Synthesis
Best for: Large scale, robust substrates, "Green Chemistry" requirements.
Materials
-
Reactant A: 2-Amino-3-hydroxypyridine (1.0 equiv)
-
Reactant B: Carboxylic Acid (1.0 equiv)[4]
-
Catalyst: HClO4-SiO2 (5 mol% - prepared by adsorbing HClO4 onto silica gel)
-
Solvent: Neat (Solvent-free) or Water (if mixing is difficult)
Step-by-Step Workflow
-
Mixing: In a microwave process vial, thoroughly mix 2-amino-3-hydroxypyridine (1.0 mmol), carboxylic acid (1.0 mmol), and HClO4-SiO2 (50 mg).
-
Irradiation:
-
Temperature: 140°C
-
Time: 5–10 minutes
-
Power: Dynamic
-
-
Extraction: Add hot ethanol or EtOAc to the reaction vessel to dissolve the product. Filter off the heterogeneous catalyst (catalyst can be recycled).
-
Crystallization: Concentrate the filtrate. The product often crystallizes upon cooling or addition of cold water.
Data Analysis & Optimization
Comparison: Microwave vs. Conventional Heating
The following data illustrates the efficiency gains using Protocol A (T3P method).
| Entry | Substituent (R) | Conventional Method* | Microwave Method (Protocol A) | ||
| Time | Yield | Time | Yield | ||
| 1 | Phenyl | 16 h | 65% | 20 min | 88% |
| 2 | 4-Cl-Phenyl | 18 h | 62% | 20 min | 91% |
| 3 | 4-OMe-Phenyl | 14 h | 58% | 20 min | 85% |
| 4 | tert-Butyl | 24 h | 35% | 25 min | 49% |
| 5 | 3-Pyridyl | 16 h | 60% | 20 min | 82% |
*Conventional conditions: Reflux in toluene or PPA at 180°C.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Low microwave absorption | Switch to a high-absorbing solvent (e.g., DMF) or add a passive heating element (SiC vial). |
| Amide Intermediate Persists | Cyclization step stalled | Increase temperature to 170°C or add more dehydrating agent (T3P). |
| Black/Tarred Reaction | Thermal decomposition | Reduce temperature to 120°C and extend time; ensure inert atmosphere (N2 purge). |
| Pressure Spikes | Solvent volatility | Use a solvent with a higher boiling point or reduce reaction volume. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the T3P-mediated microwave synthesis.
References
-
T3P-mediated microwave-assisted synthesis of oxazolopyridines.
- Source: Researcher.
-
Note: Describes the use of Propylphosphonic anhydride for facile access to regioisomeric oxazolopyridines.[5]
-
(Note: Contextual citation based on search results describing T3P efficiency).
-
Microwave assisted synthesis of 2-aminooxazolo [4,5-b] pyridine derivatives via intramolecular C–O bond form
-
Source: Tetrahedron Letters, 2014.[6]
- DOI: 10.1016/j.tetlet.2013.11.082
-
-
2-(Substituted phenyl)oxazolo[4,5-b]pyridines...
-
Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines... promoted by polyphosphoric acid (PPA) esters.
-
Source: Organic Letters, 2016, 18(23), 6116-6119.[8]
- Description: Provides foundational knowledge on PPA-mediated cycliz
-
Sources
- 1. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 5-chloro-2-morpholinooxazolo[4,5-b]pyridine for Biological Assays
Abstract & Biological Significance[1][2][3][4][5]
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzoxazoles. The specific derivative 5-chloro-2-morpholinooxazolo[4,5-b]pyridine is of significant interest in drug discovery due to its potential as a kinase inhibitor (targeting PI3K/mTOR pathways) and its utility in probing fatty acid amide hydrolase (FAAH) activity.
For biological assays, the purity and formulation of this compound are critical. Impurities such as the hydrolyzed 2-oxo derivative or residual copper/palladium (if cross-coupling is used) can lead to false positives in enzymatic and cellular assays. This guide details a robust, scalable synthesis route avoiding transition metals, followed by strict quality control (QC) and formulation protocols designed to ensure assay reproducibility.
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity and avoid unstable intermediates, we employ a Linear Displacement Strategy . Unlike oxidative cyclization methods that can yield mixtures, this route relies on the high electrophilicity of the C2 position in the oxazolo[4,5-b]pyridine core.
Strategic Logic:
-
Core Construction: We utilize the 2-amino-3-hydroxypyridine scaffold.[1][2][3][4][5] The chlorine at position 5 (corresponding to position 6 on the pyridine ring) is installed prior to cyclization or maintained from a commercially available precursor (2-amino-6-chloropyridin-3-ol) to avoid regioselectivity issues later.
-
Activation: The C2 position is activated as a 2-chloro or 2-thione intermediate. The 2-chloro derivative allows for mild SNAr displacement by morpholine.
-
Functionalization: Morpholine acts as a nucleophile.[1] The nitrogen at position 4 of the pyridine ring enhances the electrophilicity at C2, facilitating this substitution under mild conditions.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol and mild functionalization.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| 2-Amino-6-chloropyridin-3-ol | >97% | Starting Material |
| 1,1'-Carbonyldiimidazole (CDI) | >98% | Cyclizing Agent |
| Phosphorus Oxychloride (POCl3) | Reagent Grade | Chlorinating Agent |
| Morpholine | >99%, Anhydrous | Nucleophile |
| THF (Tetrahydrofuran) | Anhydrous | Solvent (Step 1) |
| Triethylamine (TEA) | >99% | Base |
Step 1: Cyclization to 5-chlorooxazolo[4,5-b]pyridin-2(3H)-one
Rationale: CDI is preferred over phosgene for safety and ease of handling. It forms a cyclic urea intermediate that tautomerizes to the stable 2-one.
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 2-amino-6-chloropyridin-3-ol (1.0 eq) in anhydrous THF (10 mL/g).
-
Addition: Add CDI (1.5 eq) portion-wise at 0°C.
-
Reaction: Warm to reflux (66°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the aminopyridinol.
-
Workup: Cool to room temperature. Evaporate THF under reduced pressure. Resuspend the residue in water and adjust pH to ~4 with 1M HCl to precipitate the product.
-
Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.
-
Expected Appearance: Off-white to pale beige solid.
-
Step 2: Activation to 2,5-dichlorooxazolo[4,5-b]pyridine
Rationale: The 2-oxo group is a poor leaving group. Conversion to 2-chloro creates a highly reactive electrophilic center.
-
Setup: Place the dried 5-chlorooxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq) in a heavy-walled pressure vial or round-bottom flask.
-
Reagent: Add neat POCl3 (excess, ~5–8 mL/g). Add a catalytic amount of DMF (2–3 drops).
-
Reaction: Heat to 100–110°C for 3 hours. The suspension should clear as the dichloro species forms.[6]
-
Quench (CRITICAL): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.
-
Extraction: Neutralize with saturated NaHCO3 (pH 7–8). Extract immediately with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. If necessary, pass through a short silica plug (eluent: 10% EtOAc in Hexane) to remove tarry impurities.
-
Stability Note: The 2,5-dichloro intermediate is hydrolytically unstable; proceed immediately to Step 3.
-
Step 3: Nucleophilic Substitution with Morpholine
Rationale: The 2-Cl position is significantly more electrophilic than the 5-Cl due to the inductive effect of the adjacent oxygen and nitrogen in the oxazole ring.
-
Reaction: Dissolve 2,5-dichlorooxazolo[4,5-b]pyridine (1.0 eq) in anhydrous DCM or Acetonitrile.
-
Addition: Add Morpholine (1.1 eq) and Triethylamine (1.2 eq) at 0°C.
-
Conditions: Stir at room temperature for 2–4 hours.
-
Observation: A white precipitate (TEA·HCl) will form.
-
-
Workup: Dilute with DCM, wash with water (2x) and brine (1x).
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0–5% MeOH in DCM).
-
Target Purity: >98% by HPLC.
-
Quality Control & Characterization
For biological assays, "chemical purity" is insufficient; "biological purity" (absence of cytotoxic impurities) is required.
| Technique | Acceptance Criteria | Purpose |
| HPLC-UV (254 nm) | >98% Area | Quantify organic impurities. |
| 1H-NMR (DMSO-d6) | Consistent structure; No solvent peaks >0.5% | Confirm structure and remove cytotoxic solvents (DCM). |
| LC-MS (ESI+) | [M+H]+ = 240.05 (approx) | Confirm identity and check for hydrolyzed byproducts. |
| Residual Solvents | <5000 ppm (DMSO/EtOH only) | Ensure no interference in cellular assays. |
Key NMR Diagnostic Signals (Predicted):
-
Morpholine: Two multiplets at ~3.6 ppm (O-CH2) and ~3.8 ppm (N-CH2).
-
Aromatic: Two doublets (or AB system) for the pyridine protons (H6, H7) if 5-chloro is present.
-
Note: The 5-chloro substituent removes one aromatic proton, simplifying the splitting pattern compared to the unsubstituted core.
-
Biological Assay Formulation
Solubility Profile
This compound is a lipophilic heterocycle.
-
Water: Insoluble (< 1 µM).
-
DMSO: Soluble (> 50 mM).
-
Ethanol: Sparingly soluble.
Stock Solution Protocol
-
Weighing: Weigh sufficient compound to prepare a 10 mM stock .
-
Example: For 2.40 mg, add 1.0 mL of 100% DMSO.
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (avoid plastic if possible for long term) and store at -20°C.
-
Freeze/Thaw: Stable for up to 5 cycles.
-
Assay Dilution (Serial Dilution)
To prevent precipitation in aqueous buffers (Cell media/Kinase buffer):
-
Perform serial dilutions in 100% DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM).
-
Transfer diluted DMSO stocks into the aqueous assay buffer (Intermediate dilution step) to achieve 5-10x final concentration, ensuring final DMSO is <1% (or as tolerated by the specific cell line).
-
Visual Check: Inspect the intermediate dilution for "crashing out" (cloudiness). If observed, lower the starting concentration.
Figure 2: Quality Control and Formulation Workflow.
References
- European Patent Office. (1991). EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Chu-Moyer, M. Y., et al. (2002). Orally effective, long-acting oxazolo[4,5-b]pyridine-based inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry. (Contextual grounding for biological relevance).
-
Reen, G. K., et al. (2021).[5] Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4[5]·SiO2 as supported catalyst.[5] ResearchGate.[2][5] Retrieved from [Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Application Note: Handling, Storage, and Stability Profiling of Morpholino-Substituted Heterocycles
Introduction & Scientific Rationale
Morpholino-substituted heterocycles are foundational motifs in modern medicinal chemistry. The incorporation of a morpholine ring is a proven strategy to enhance aqueous solubility, optimize basicity (pKa), and improve target binding affinity through precise hydrogen bonding and hydrophobic interactions. Notable FDA-approved drugs containing this scaffold include the EGFR inhibitor gefitinib, the antibacterial linezolid, and the neuromuscular blocking agent rocuronium[1].
However, the physicochemical benefits of the morpholine ring are often counterbalanced by specific chemical and metabolic liabilities. The electron-rich nitrogen atom and adjacent alpha-carbons make the ring highly susceptible to oxidative degradation[2]. This application note provides drug development professionals with authoritative protocols for the handling, storage, and forced degradation testing of morpholino-substituted active pharmaceutical ingredients (APIs) to ensure structural integrity during preclinical and clinical development.
Mechanisms of Chemical Instability
Understanding the causality behind morpholine degradation is critical for designing stable formulations and accurate analytical assays.
-
Oxidative Degradation (Primary Liability): The most prominent vulnerability of the morpholine ring is oxidation, mediated by reactive oxygen species (ROS) in vitro or cytochrome P450 enzymes (e.g., CYP3A4) in vivo[2]. This stress typically results in two distinct pathways:
-
N-Oxidation: Direct oxidation of the morpholine nitrogen yields N-oxide derivatives. For example, gefitinib readily forms an N-oxide degradant under oxidative stress[3].
-
Ring Opening: Severe oxidative conditions lead to the cleavage of the morpholine ring. High-resolution mass spectrometry studies on rocuronium bromide exposed to 1% H₂O₂ demonstrate that the morpholine moiety is unstable under oxidative stress, transforming into an N-ethanoyl-formamide group[4]. Similarly, linezolid undergoes oxidation of the morpholine ring, resulting in inactive carboxylic acid metabolites[5].
-
-
Hydrolytic Stability: In contrast to their oxidative lability, morpholine rings generally exhibit robust stability under mild hydrolytic conditions. For instance, the aqueous solubility and stability of linezolid remain largely independent of pH between 3 and 9[6].
Caption: Logical pathways of morpholine ring degradation under environmental and metabolic stress.
Handling and Storage Guidelines
To mitigate the inherent oxidative liabilities of morpholine derivatives, strict storage and handling protocols must be enforced.
-
Solid-State Storage: APIs should be stored in a cool, dry, and dark environment, optimally at -20°C[7].
-
Causality: Sub-zero temperatures reduce the kinetic rate of spontaneous degradation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers displaces oxygen, directly neutralizing the primary oxidative threat[8].
-
-
Solution Handling & Self-Validating Controls: When preparing stock solutions for in vitro assays, avoid repeated freeze-thaw cycles.
-
Causality: Freeze-thaw cycles cause localized concentration gradients (freeze-concentration effect) and introduce atmospheric oxygen, accelerating degradation[7].
-
Self-Validating Step: When conducting metabolic stability assays, always run a parallel control incubation without metabolic enzymes (e.g., using heat-inactivated microsomes or buffer alone). This isolates chemical instability in the assay buffer from true enzymatic degradation, ensuring the integrity of your pharmacokinetic data[2].
-
Experimental Protocol: Forced Degradation Testing
This protocol is aligned with ICH Q1A(R2) guidelines to establish the intrinsic stability profile of morpholino-substituted compounds[9].
Materials Required:
-
1.0 mg/mL API stock solution (e.g., in 50:50 Acetonitrile/Water).
-
0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.
-
HPLC-PDA-MS analytical system.
Step-by-Step Methodology:
-
Acid Hydrolysis: Mix 1 mL of the API stock solution with 1 mL of 0.1 N HCl. Incubate in a sealed glass vial at 60°C for 24 hours. After cooling, neutralize the solution with an equivalent volume of 0.1 N NaOH[8].
-
Base Hydrolysis: Mix 1 mL of the API stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. After cooling, neutralize the solution with an equivalent volume of 0.1 N HCl[8].
-
Oxidative Degradation (Critical Step): Mix 1 mL of the API stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. Crucial: This must be strictly protected from light to prevent confounding photolytic effects[8].
-
Thermal & Photolytic Stress: Store the solid compound in an oven at 105°C for 48 hours. Separately, expose a solid sample to UV/Vis light (1.2 million lux hours) in accordance with ICH Q1B[8].
-
Sample Analysis: Dilute all stressed samples with the mobile phase to a target concentration of ~0.1 mg/mL. Analyze using a stability-indicating HPLC method coupled with a Photodiode Array (PDA) detector to verify peak purity, and Mass Spectrometry (MS) to identify degradation products (e.g., searching for +16 Da shifts indicative of N-oxidation)[8].
Caption: Step-by-step experimental workflow for forced degradation testing of morpholine derivatives.
Quantitative Data Summary
The following table summarizes the expected degradation profiles of morpholino-substituted heterocycles under standard stress conditions, alongside established mitigation strategies.
| Stress Condition | Reagents / Environment | Expected Degradation Pathway | Analytical Marker (MS/PDA) | Mitigation Strategy |
| Oxidative | 3% H₂O₂, RT, 24h | High susceptibility. N-oxidation or morpholine ring opening[4]. | +16 Da (N-oxide) or loss of CH₂ / addition of O[4]. | Store under Argon/N₂; consider bioisosteric replacement (e.g., oxetanes)[10]. |
| Acidic | 0.1 N HCl, 60°C, 24h | Low to moderate. Potential cleavage if ester/amide bonds are present[8]. | Parent mass reduction corresponding to leaving group. | Formulate at neutral pH; store solid at -20°C[7]. |
| Basic | 0.1 N NaOH, 60°C, 24h | Low. Morpholine ring is generally stable at high pH[6]. | Minimal degradation of the morpholine core. | Standard ambient/cool storage. |
| Photolytic | UV/Vis Light | Moderate. Complex rearrangements or dimerization depending on adjacent rings[8]. | Variable based on full API structure. | Store in amber glass containers; protect from light[8]. |
References
1.2 - Benchchem 2.1 - Thieme Connect 3.9 - Benchchem 4.10 - Journal of Medicinal Chemistry, ACS Publications 5. 8 - Benchchem 6.4 - PubMed 7. 7 - ResearchGate 8.3 - Benchchem 9.6 - Santa Cruz Biotechnology 10. 5 - StatPearls, NCBI Bookshelf
Sources
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists working with 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine (CAS: 1801345-36-7). Often utilized as a critical intermediate or fragment in the development of IRAK4 inhibitors , this molecule presents severe aqueous solubility challenges.
By understanding the physicochemical causality behind its "brick-dust" nature, this guide provides validated troubleshooting pathways, quantitative formulation strategies, and self-validating experimental protocols to keep your compound in solution.
Mechanistic Profiling: Why is this Molecule Insoluble?
To solve a solubility issue, we must first diagnose the structural causality. This compound suffers from three compounding physicochemical liabilities that drive its precipitation :
-
Extreme Planarity & Lattice Energy: The fused oxazolo[4,5-b]pyridine core is highly planar. This promotes intense intermolecular
stacking in the solid state, resulting in a high melting point and a massive thermodynamic barrier to solvation . -
High Lipophilicity: The addition of the C5-chloro substituent significantly increases the molecule's LogP, making water a thermodynamically unfavorable solvent.
-
Lack of Ionization (The pKa Trap): While it contains three nitrogens, none are meaningfully basic at physiological pH. The morpholine nitrogen's lone pair is delocalized into the oxazole ring (acting as a pseudo-amide/amidine). Furthermore, the pyridine nitrogen is positioned adjacent to the highly electronegative C5-chlorine, dropping its estimated pKa to < 1.0. Consequently, the molecule remains entirely neutral in standard biological buffers .
Fig 1. Mechanistic pathway of aqueous precipitation and excipient-mediated stabilization.
Troubleshooting & FAQs
Q1: We attempted to synthesize an HCl salt of this compound to improve solubility, but it immediately reverts to the free base in water. Why?
Causality: Salt formation requires a
Q2: During our in vitro biochemical assays, the compound crashes out upon dilution from a 10 mM DMSO stock into the assay buffer. How can we prevent this? Causality: Direct dilution creates a localized zone of extreme supersaturation. The planar molecules rapidly self-associate before they can be dispersed. Solution: Utilize a "Solvent-Shift" protocol. Pre-mix the DMSO stock with a non-ionic surfactant (like 0.1% Tween-20 or Pluronic F-68) before adding the aqueous buffer. The surfactant forms protective micelles around the hydrophobic core during the dilution phase, kinetically trapping the molecule in solution .
Q3: We are using this compound in a Fragment-Based Drug Discovery (FBDD) NMR screen requiring 500 µM concentrations. Cyclodextrins interfere with our NMR signals. What are our options?
Causality: FBDD requires exceptionally high concentrations, exacerbating the brick-dust phenomenon. Standard excipients like HP-β-CD create massive background noise in 1D
Formulation Decision Matrix & Quantitative Data
Selecting the correct formulation depends entirely on the downstream application. Use the matrix below to guide your experimental design.
Fig 2. Decision matrix for solubility enhancement based on experimental application.
Table 1: Quantitative Comparison of Formulation Strategies
| Strategy | Primary Excipients | Estimated Solubility Gain | Best Application | Limitations |
| Co-solvency | 5% DMSO + 0.1% Tween-20 | 10x - 50x | In vitro biochemical assays | DMSO toxicity in cell-based assays |
| Complexation | 20% (w/v) HP-β-CD | 100x - 500x | In vivo IV/IP dosing, Cellular assays | High excipient mass; NMR interference |
| Amorphous Solid Dispersion | PVP-VA or HPMCAS | 500x - 1000x (Kinetic) | In vivo Oral dosing (Capsules) | Requires specialized spray-drying/evaporation |
| Lipid-Based (SMEDDS) | Labrasol, Cremophor EL | 200x - 800x | In vivo Oral gavage (Liquid) | Potential GI irritation in rodents |
(Note: Solubility gains are estimated relative to the unformulated free base in pH 7.4 PBS, which is typically < 1 µg/mL for this scaffold .
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to biological testing without passing the validation step.
Protocol A: Preparation of 20% HP-β-CD Inclusion Complex (For In Vivo Dosing)
Mechanism: The lipophilic chloro-oxazolopyridine core is sequestered into the hydrophobic cavity of the cyclodextrin, while the hydroxyl exterior provides aqueous compatibility.
-
Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 800 µL of sterile 50 mM Sodium Acetate buffer (pH 5.0). Vortex until completely clear.
-
API Addition: Add 2.0 mg of this compound powder directly to the cyclodextrin solution.
-
Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The mechanical energy and mild heat overcome the lattice energy, allowing the API to enter the CD cavity.
-
Equilibration: Place on an orbital shaker at room temperature for 12 hours to reach thermodynamic equilibrium.
-
Validation Step (Critical): Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed "brick dust." Carefully extract the supernatant. Dilute a 10 µL aliquot in 990 µL of Methanol and analyze via HPLC-UV (detecting at ~254 nm) against a standard curve to confirm the exact soluble concentration.
Protocol B: Solvent-Shift Method (For In Vitro Assays)
Mechanism: Kinetically trapping the molecule in surfactant micelles before macroscopic nucleation can occur.
-
Stock Preparation: Dissolve the API in 100% molecular-biology grade DMSO to create a 10 mM stock.
-
Intermediate Dilution: In a separate tube, prepare an intermediate solution containing 10% DMSO stock, 10% Tween-20 (or Pluronic F-68), and 80% absolute ethanol. Vortex vigorously for 30 seconds.
-
Aqueous Shift: Rapidly inject 10 µL of the intermediate solution into 990 µL of your final aqueous assay buffer while vortexing at maximum speed. Do not add the buffer to the solvent; always inject the solvent into the bulk buffer.
-
Validation Step (Critical): Immediately analyze the final solution using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.5 or the presence of particles > 1000 nm indicates that the compound has crashed out into sub-visible aggregates, and the assay will yield false negatives. A clean read (< 200 nm micelles) indicates success.
Protocol C: Amorphous Solid Dispersion via Solvent Evaporation
Mechanism: Destroying the planar crystal lattice and trapping the molecule in a high-energy amorphous polymer matrix.
-
Co-dissolution: Dissolve 10 mg of API and 90 mg of PVP-VA (Polyvinylpyrrolidone-vinyl acetate copolymer) in 10 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol. Ensure complete dissolution (visually clear).
-
Evaporation: Transfer to a round-bottom flask and remove the solvent rapidly using a rotary evaporator set to 45°C under high vacuum.
-
Drying: Place the resulting thin film in a vacuum desiccator overnight to remove residual solvent.
-
Milling: Gently scrape the film and triturate in an agate mortar to produce a fine powder.
-
Validation Step (Critical): Analyze the powder using Powder X-Ray Diffraction (pXRD). The complete absence of sharp diffraction peaks (replaced by a broad "amorphous halo") verifies that the planar crystal lattice has been successfully disrupted.
References
-
Walker MA. Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters. 2017. URL:[Link]
-
Ishikawa M, Hashimoto Y. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. 2011. URL:[Link]
-
Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. 2021. URL:[Link]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. 2018. URL:[Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. 2018. URL:[Link]
- Heteroaryl compounds as inhibitors of irak4, compositions and applications thereof. World Intellectual Property Organization (WIPO). Patent WO2023130054A2. 2023.
Technical Support Center: Optimizing Regioselectivity in 5-Chloro-oxazolopyridine Substitution
Welcome to the technical support center dedicated to providing in-depth guidance on achieving regioselective substitution of 5-chloro-oxazolopyridine. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of functionalizing this important heterocyclic scaffold. Here, we address common challenges and provide troubleshooting strategies to help you steer your reactions toward the desired C4 or C6 isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether a nucleophile will attack the C4 or C6 position of 5-chloro-oxazolopyridine?
A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 5-chloro-oxazolopyridine ring is a result of a complex interplay between electronic and steric factors. The fused oxazole ring and the pyridine nitrogen atom significantly influence the electron density distribution across the pyridine ring, making the C4 and C6 positions susceptible to nucleophilic attack. The outcome of the reaction is determined by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at each position.
Q2: Why am I observing a mixture of C4 and C6 substituted products in my reaction?
A2: Obtaining a mixture of regioisomers is a common challenge and often indicates that the energetic barrier for nucleophilic attack at both the C4 and C6 positions is similar under your current reaction conditions. Factors such as the nature of the nucleophile, the solvent, the reaction temperature, and the presence or absence of a catalyst can all influence the C4/C6 ratio.
Q3: Can I predict the regioselectivity of my reaction beforehand?
A3: While empirical observations from related heterocyclic systems can provide some guidance, accurate prediction of regioselectivity often requires a deeper analysis. Computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool to predict the relative energies of the transition states leading to the C4 and C6 products, thus providing insight into the likely regiochemical outcome.[1][2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Obtaining a Mixture of C4 and C6 Isomers
When your reaction yields an inseparable or difficult-to-separate mixture of C4 and C6 substituted products, a systematic optimization of the reaction conditions is necessary. The following decision pathway and experimental considerations can help improve the regioselectivity.
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Troubleshooting Steps:
-
Substrate Activation: The 5-chloro-oxazolopyridine ring system is inherently electron-deficient, which activates it for nucleophilic attack. However, if the nucleophile is also electron-poor, the reaction may be sluggish.
-
Base Optimization: For reactions involving nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), the choice and amount of base are critical. A stronger base (e.g., NaH, KHMDS) may be required to fully deprotonate the nucleophile and initiate the reaction. Ensure the base is anhydrous and added under an inert atmosphere.
-
Temperature and Concentration: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Similarly, increasing the concentration of the reactants can lead to a higher reaction rate.
-
Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst can deactivate over time. Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions to prevent catalyst poisoning. The use of fresh, high-purity catalyst and ligand is recommended.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol provides a starting point for the amination of 5-chloro-oxazolopyridine. The specific conditions should be optimized to achieve the desired regioselectivity.
Materials:
-
5-chloro-oxazolopyridine
-
Amine nucleophile
-
Anhydrous solvent (e.g., DMF, DMSO, or 1,4-dioxane)
-
Base (e.g., K2CO3, Cs2CO3, or NaH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-chloro-oxazolopyridine (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4 and C6 isomers for characterization and yield determination.
Data Presentation: Hypothetical Regioselectivity Data
The following table illustrates how different reaction parameters could influence the C4/C6 product ratio in the amination of 5-chloro-oxazolopyridine with a model amine. This data is for illustrative purposes to guide experimental design.
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | C4:C6 Ratio |
| 1 | Morpholine | K2CO3 | DMF | 100 | 60:40 |
| 2 | Morpholine | K2CO3 | Dioxane | 100 | 55:45 |
| 3 | tert-Butylamine | NaH | THF | 60 | 10:90 |
| 4 | Aniline | Cs2CO3 | Toluene | 110 | 70:30 |
References
-
Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
Babaev, E.V. (2009). Reactivity and stereoselectivity of oxazolopyridines with a ring-junction nitrogen atom. ResearchGate. [Link]
-
Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]
-
Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]
-
Babaev, E.V., et al. (2001). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules. [Link]
-
Palamarchuk, I.V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules. [Link]
-
Palamarchuk, I.V., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. ResearchGate. [Link]
-
Palamarchuk, I.V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]
-
Haas, D., et al. (2013). Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. Organic Letters. [Link]
-
Roger, J., et al. (2014). ChemInform Abstract: Synthesis and Orthogonal Functionalization of Oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by Intra- and Intermolecular Pd-Catalyzed Direct C-H Bond Heteroarylation. ChemInform. [Link]
-
Wujec, M., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences. [Link]
-
Hafez, H.N., et al. (2012). Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines and related annulated compounds. Archiv der Pharmazie. [Link]
-
Roger, J., et al. (2014). Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by Intra- and Intermolecular Pd-Catalyzed Direct C-H Bond Heteroarylation. HAL Open Science. [Link]
-
Baklanov, M.V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]
-
Lee, H., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Nature Communications. [Link]
-
Girgis, N.S., et al. (1990). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. Journal of Medicinal Chemistry. [Link]
Sources
Technical Support Center: Purification of Morpholino-Oxazolopyridine Derivatives
Welcome to the technical support center for the purification of morpholino-oxazolopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique heterocyclic compounds. The inherent characteristics of this molecular class—combining the polarity of the morpholino group with the aromatic, heteroatom-rich oxazolopyridine core—present distinct challenges that require a nuanced approach to purification. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles, optimize your yield, and ensure the highest purity for your compounds.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification process in a direct question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution in Column Chromatography
Q: My TLC plate shows a single spot, but after running a flash column, my fractions are all mixed. What's causing this poor separation?
A: This is a classic challenge where the resolving power of a TLC plate does not translate to a preparative column. Several factors are likely at play.
-
Causality: The primary cause is often an inappropriate solvent system or column overloading.[1] The morpholino moiety can induce strong polar interactions (like hydrogen bonding), while the oxazolopyridine core can engage in π-π stacking and dipole-dipole interactions with the stationary phase. If your mobile phase isn't optimized to modulate these interactions for your compound versus its impurities, co-elution is inevitable. Column overloading, where the sample load exceeds 1-5% of the silica gel mass, saturates the stationary phase, leading to broad, overlapping bands.[1]
-
Immediate Solutions:
-
Re-optimize the Mobile Phase: Your goal is to find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 on the TLC plate.
-
If peaks are eluting too quickly (high Rf), decrease the polarity of the mobile phase.[1]
-
If separation is poor, try a different solvent system with altered selectivity. For example, if a hexane/ethyl acetate system fails, switch to a dichloromethane/methanol or a toluene/acetone system.[1] These solvents offer different dipole moments and hydrogen bonding capabilities, which can disrupt the specific interactions causing co-elution.
-
-
Reduce the Sample Load: Ensure your crude material is no more than 5% (and ideally 1-2%) of the mass of the stationary phase.[1] For difficult separations, this may need to be even lower.
-
Employ a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help sharpen peaks and resolve compounds that are close in polarity.[1]
-
-
Advanced Strategy: Alternative Chromatography Modes
-
If normal-phase chromatography consistently fails, the impurities may be too structurally similar to your product. In such cases, switching the separation mechanism is the most logical step.
-
Reverse-Phase Chromatography (RP-HPLC): This technique separates compounds based on hydrophobicity.[2] It is highly effective for polar compounds that are difficult to resolve on silica. The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly powerful for separating very polar compounds. It utilizes a polar stationary phase with a largely organic mobile phase. This method has proven effective for characterizing complex morpholino oligomers and their impurities, highlighting its utility for this class of molecules.[3][4]
-
Issue 2: Compound Fails to Elute or Shows Very Low Recovery from the Column
Q: I've loaded my morpholino-oxazolopyridine derivative onto a silica column, but even after flushing with highly polar solvents, I'm not getting my product back. Where did it go?
A: This frustrating scenario typically points to irreversible adsorption onto the stationary phase or, in some cases, on-column decomposition.
-
Causality: The nitrogen atoms in both the morpholino and oxazolopyridine rings can be basic. These basic sites can interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible binding.[1] This is especially true for compounds with multiple basic centers or high polarity.
-
Immediate Solutions:
-
Drastically Increase Mobile Phase Polarity: If you haven't already, try flushing the column with a very strong solvent system, such as 5-10% methanol in dichloromethane, potentially with a small addition of a basic modifier.
-
Add a Basic Modifier: To neutralize the acidic silanol groups, add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonia to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica, facilitating its elution.
-
-
Preventative Protocols:
-
Use Deactivated Silica: Treat your silica gel with a base before packing the column or use commercially available deactivated silica.
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography: As mentioned previously, switching to a C18 column completely avoids the issue of acidic silanol groups.[2]
-
-
Issue 3: Product "Oils Out" or Fails to Crystallize During Recrystallization
Q: I've dissolved my crude product in a hot solvent and let it cool, but instead of forming crystals, it has separated into a gooey oil. How can I fix this?
A: "Oiling out" is a common problem in recrystallization that occurs when the solute comes out of solution at a temperature above its melting point or when the solution becomes supersaturated too quickly.[1]
-
Causality: The presence of impurities can depress the melting point of your compound, making it more likely to separate as a liquid. Additionally, cooling the solution too rapidly prevents the slow, ordered process of crystal nucleation and growth.[1][5]
-
Troubleshooting Protocol:
-
Re-heat and Dilute: Heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level slightly.[1][6]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance. Do not immediately place it in an ice bath.[6][7] Slow cooling is critical for the formation of a proper crystal lattice.[8]
-
Induce Crystallization: If crystals still don't form, try the following:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" acts as a template for crystallization.[1]
-
-
Change the Solvent System: If the above methods fail, your chosen solvent may be unsuitable. Experiment with a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble).[1] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
-
Section 2: Purification Strategy Workflow
A logical workflow is essential for efficiently purifying novel compounds. The following diagram outlines a standard decision-making process.
Caption: Decision workflow for purifying morpholino-oxazolopyridine derivatives.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a newly synthesized morpholino-oxazolopyridine derivative?
A: The optimal strategy depends on the physical state and initial purity of your crude product.[1]
-
For Solids: If your crude product is a solid with a reasonably high purity (e.g., >80% by crude NMR or LC-MS), recrystallization is often the most efficient first step.[9] It is excellent for removing small amounts of soluble impurities and can yield highly pure crystalline material in a single step.[6]
-
For Oils or Complex Mixtures: If the product is an oil or if initial analysis shows a complex mixture of byproducts, column chromatography is the required starting point.[10] It provides the necessary resolving power to separate multiple components.
Q2: How do I choose between Normal-Phase and Reverse-Phase chromatography?
A: The choice is dictated by the polarity of your target molecule.
-
Normal-Phase (e.g., Silica Gel): This is the traditional and often first choice for compounds synthesized via standard organic chemistry routes, especially if they are relatively non-polar to moderately polar.[10] It works well when your compound is soluble in organic solvents like hexane, ethyl acetate, or dichloromethane.
-
Reverse-Phase (e.g., C18): This is the preferred method for highly polar or water-soluble compounds.[2] If your morpholino-oxazolopyridine derivative has additional polar functional groups (e.g., free amines, carboxylic acids) or is a salt, reverse-phase HPLC is likely to provide superior separation.[11]
Q3: What are the most common process-related impurities I should anticipate?
A: Impurities typically arise from the synthetic route. Common culprits include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Reagents and Catalysts: Excess reagents or catalysts used in the reaction.
-
Byproducts: These can include regioisomers (if the cyclization can occur in multiple ways), over-alkylated products, or products from side reactions.
-
Degradation Products: Some heterocyclic systems can be unstable to the reaction or workup conditions (e.g., strong acid or base).[12][13]
Identifying these potential impurities via techniques like LC-MS is crucial for developing a targeted purification strategy.[14]
Q4: How can I confirm the final purity of my compound?
A: Purity confirmation requires orthogonal methods, meaning techniques that rely on different chemical or physical principles. A single method is not sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Running the sample on a high-resolution analytical column with a diode-array detector (DAD) or mass spectrometer (MS) will reveal the presence of any impurities. Purity is typically reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can often reveal the presence of impurities if they are present in significant amounts (>1-2%). The absence of signals corresponding to starting materials or solvents is a good indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your target compound. LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capability of MS.[3][4]
Section 4: Key Experimental Protocols
Protocol 1: Method Development for Flash Column Chromatography
This protocol provides a systematic approach to developing a reliable purification method.
-
Solubility Testing: Determine the solubility of your crude product in various common chromatography solvents (Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH)).
-
TLC Analysis:
-
Spot a dilute solution of your crude product onto at least three different TLC plates.
-
Develop each plate in a different solvent system of varying polarity (e.g., Plate 1: 80:20 Hexane/EtOAc; Plate 2: 50:50 Hexane/EtOAc; Plate 3: 95:5 DCM/MeOH).
-
Visualize the plates under UV light and/or with a chemical stain (e.g., permanganate).
-
-
Optimization:
-
Identify the solvent system that provides the best separation of your target spot from impurities.
-
Fine-tune the solvent ratio until the Rf of your target spot is between 0.25 and 0.35. This Rf range typically ensures good separation on a column without requiring excessively long elution times.
-
-
Column Preparation and Execution:
-
Select a column size appropriate for your sample mass (aim for a sample load of 1-5% of the silica mass).[1]
-
Pack the column with silica gel slurried in the initial, low-polarity mobile phase.
-
Load your sample onto the column (either dry-loaded onto silica or dissolved in a minimum amount of solvent).
-
Run the column using the optimized solvent system, collecting fractions and monitoring the elution by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram: Chromatography Troubleshooting Logic
Caption: A logical decision tree for troubleshooting poor chromatographic separation.
References
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC.
- HPLC purification of Morpholino Oligos. Gene Tools.
- Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. PMC.
- Recrystallization. University of California, Los Angeles.
- Recrystallization. Amrita Vishwa Vidyapeetham.
- Recrystallization technique guide. University of Victoria.
- Recrystallization. Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. ACS Publications.
- Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central.
- Synthesis and Characterization of Impurities in Pharmaceutical Compounds. World Journal of Pharmaceutical Research.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen.
- Editorial: Emerging heterocycles as bioactive compounds. PMC.
- Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI.
- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
- Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI.
- Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jsmcentral.org [jsmcentral.org]
- 3. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. mt.com [mt.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Overcoming degradation of oxazolopyridines under acidic conditions
Subject: Troubleshooting degradation of oxazolopyridine scaffolds in acidic environments Ticket ID: OX-STAB-442 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
Oxazolopyridines (specifically the [4,5-b] and [5,4-b] isomers) present a classic "Acid Sensitivity Paradox" in medicinal chemistry. While often synthesized under strongly acidic dehydrating conditions (e.g., PPA, POCl₃), they frequently degrade during aqueous acidic workups or purification.
This instability is not random; it is driven by the C2-electrophilicity of the oxazole ring, which is exacerbated by the electron-deficient pyridine fusion. This guide provides the mechanistic root cause, diagnostic steps, and validated protocols to preserve scaffold integrity.
Module 1: The Diagnostic (Why is my compound degrading?)
Q: My LCMS shows the correct mass in the reaction mixture, but the peak disappears after concentration with TFA. What happened?
A: You have likely triggered acid-catalyzed hydrolytic ring opening .
While Trifluoroacetic Acid (TFA) is volatile, it forms an azeotrope with water and can reach high localized concentrations during rotary evaporation. The mechanism proceeds as follows:
-
Protonation: The oxazole nitrogen (N3) is protonated. While oxazoles are weak bases (pKa ~0.8), the fused pyridine ring pulls electron density, making the system less basic but the C2 position significantly more electrophilic.[1]
-
Nucleophilic Attack: Residual water attacks the C2 position.
-
Ring Cleavage: The hemiaminal intermediate collapses, breaking the O-C2 bond.
-
Product: This results in an N-(3-hydroxypyridin-2-yl)amide derivative, which may have a different UV profile and retention time, or hydrolyze further to the aminohydroxypyridine.
Visualizing the Degradation Pathway
The following diagram illustrates the critical failure point at C2.
Module 2: Synthetic Workflows (The "How")
Q: I need to remove a Boc group. HCl/Dioxane destroys my product. What is the alternative?
A: HCl in dioxane is often too harsh due to the presence of trace water and the "superacidic" nature of anhydrous HCl in organic solvents.
Protocol: The "Cold TFA" Method This method relies on kinetic control. The deprotection is faster than the hydrolysis if water is excluded.
-
Dissolve: Dissolve substrate in anhydrous DCM (0.1 M).
-
Scavenge: Add 2.0 eq. of triethylsilane (TES) or 1,3-dimethoxybenzene as a cation scavenger (optional but recommended for complex substrates).
-
Cool: Cool the solution to 0°C (Ice bath).
-
Acidify: Add TFA dropwise to reach a 10-20% v/v concentration. Do NOT use HCl.
-
Monitor: Check by TLC/LCMS every 15 minutes.
-
Quench (CRITICAL): Do not concentrate directly. Pour the reaction mixture into a vigorously stirring saturated NaHCO₃ solution.
-
Why? This skips the acidic concentration step entirely.
-
Q: Can I synthesize the ring without using PPA (Polyphosphoric Acid)?
A: Yes. PPA is effective but viscous and hard to quench, leading to "hot spots" where hydrolysis occurs during workup.
Alternative Protocol: The Burgess Reagent Cyclization For sensitive substrates, avoid acid-mediated cyclization entirely by using a dehydrating agent under neutral conditions.
-
Precursor: Start with the N-(3-hydroxypyridin-2-yl)amide.
-
Reagent: Add 1.2 eq. Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).
-
Solvent: Anhydrous THF or DCM.
-
Condition: Microwave at 80°C for 10-20 mins or reflux for 2 hours.
-
Result: Clean cyclization to oxazolopyridine without exposure to protons.
Module 3: Purification & Analysis
Q: How do I purify these compounds if TFA is forbidden?
A: You must switch your mobile phase modifiers. The acidity of 0.1% TFA (pH ~2) is sufficient to degrade electron-deficient oxazolopyridines over the duration of a lyophilization cycle.
Recommended Mobile Phases:
| Modifier | pH | Suitability | Notes |
| Ammonium Formate (10mM) | 3.8 | High | Volatile, buffers at a safer pH than TFA. |
| Ammonium Bicarbonate (10mM) | 7.8 | High | Ideal for basic stability. Requires alkali-stable column (e.g., C18 Hybrid). |
| Formic Acid (0.1%) | 2.7 | Medium | Better than TFA, but still risky. Must be lyophilized immediately. |
| TFA (0.1%) | 2.0 | Low | Avoid unless immediate neutralization is performed. |
Decision Tree for Purification:
Module 4: Structural Optimization (Med Chem)
Q: How can I design the scaffold to be intrinsically more stable?
A: If you are in the lead optimization phase, you can block the degradation pathway through steric or electronic modifications.
-
Steric Blockade at C2:
-
Substituting the C2 position (the carbon between the O and N) with a bulky group (e.g., tert-butyl, substituted phenyl) prevents the nucleophilic attack of water.
-
Evidence: 2-phenyloxazolo[4,5-b]pyridine is significantly more stable than the 2-unsubstituted parent or 2-methyl analog.
-
-
Electronic Modulation:
-
The Problem: Electron-Withdrawing Groups (EWGs) on the pyridine ring decrease the basicity of the oxazole N (good) but make the C2 carbon more electrophilic (bad).
-
The Solution: Place Electron-Donating Groups (EDGs) like -OMe or -NMe₂ on the pyridine ring if possible. This pushes electron density into the ring system, reducing the electrophilicity of C2, though it may increase N-basicity.
-
References
-
Synthesis and Reactivity of Oxazolo[4,5-b]pyridines. Source: Journal of Medicinal Chemistry / ACS Context: foundational synthesis methods involving dehydration of amides.
-
Overcoming challenges in the purification of heterocyclic compounds. Source: BenchChem Technical Guides Context: Strategies for purifying acid-sensitive heterocycles using basic modifiers.
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Source: MDPI (Molecules, 2026) Context: Recent work on the stability and electronic properties of the [5,4-b] isomer.[2][3][4]
-
Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles. Source: Heriot-Watt Research Portal Context: Discusses the role of TFA in protonating heterocycles and the associated risks of degradation.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals.
Sources
Technical Support Center: Scale-Up Synthesis of 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine
Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine . This molecule is a critical privileged scaffold in drug discovery, frequently utilized in the development of IRAK4 inhibitors for inflammatory diseases[1] and novel anticancer therapeutics[2].
Scaling up the synthesis of oxazolo[4,5-b]pyridine derivatives presents unique challenges, particularly regarding exothermic gas evolution, hazardous quenching, and regioselectivity. This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure robust multi-gram to kilogram scale-up.
Global Synthesis Workflow
The standard scale-up route consists of a three-phase sequence: cyclization, chlorination, and regioselective nucleophilic aromatic substitution (SNAr).
Scale-up workflow for this compound synthesis.
Phase 1: CDI-Mediated Cyclization
Mechanistic Rationale
1,1'-Carbonyldiimidazole (CDI) is utilized instead of phosgene or urea for scale-up due to its superior safety profile and milder reaction conditions[3]. CDI acts as a bis-electrophile. The highly nucleophilic 2-amino group of the starting material attacks first, forming an imidazole-1-carboxamide intermediate. Subsequent intramolecular attack by the adjacent hydroxyl group yields the oxazolopyridinone ring, driven thermodynamically by the entropic release of CO₂ and imidazole.
Self-Validating Protocol
Self-Validation Criteria: The reaction progress is physically validated by the stoichiometric evolution of CO₂ gas. The cessation of bubbling at reflux is a reliable macroscopic indicator of primary activation completion.
-
Preparation: Charge a dry, nitrogen-purged reactor with 2-amino-6-chloro-pyridin-3-ol (1.0 eq) and anhydrous THF (10 volumes).
-
Addition: Add CDI (1.5 eq) portion-wise at 20 °C. Caution: Manage the initial CO₂ off-gassing rate by controlling the addition speed.
-
Heating: Elevate the mixture to reflux (approx. 65 °C) and maintain for 5 hours.
-
In-Process Control (IPC): Monitor via HPLC (254 nm) until the starting material is <1%.
-
Workup: Distill off THF under reduced pressure. Take up the residue in dichloromethane (DCM) and wash with 5% aqueous NaOH (6 volumes). The cyclized product partitions into the aqueous phase as a sodium salt[3].
-
Isolation: Acidify the aqueous phase to pH 5 using 2N HCl to precipitate 5-chloro-oxazolo[4,5-b]pyridin-2(3H)-one. Filter, wash with water, and dry under vacuum.
Troubleshooting & FAQs
Q: We observe incomplete conversion even after 8 hours at reflux. What is the root cause? A: This is almost always caused by moisture in the THF or degraded, hygroscopic CDI. CDI reacts rapidly with water to form imidazole and CO₂, destroying the reagent before it can activate the amine. Ensure THF water content is <100 ppm (via Karl Fischer titration) and use freshly opened CDI.
Q: Can we skip the NaOH extraction and isolate directly? A: It is highly discouraged on scale. The NaOH extraction is a critical purification step that separates the acidic product (pKa ~8.5) from neutral organic impurities and residual imidazole. Direct isolation often leads to sticky, impure solids that fail downstream chlorination.
Phase 2: Deoxychlorination via Vilsmeier-Haack Activation
Mechanistic Rationale
Conversion of the lactam-like 2(3H)-one to the 2-chloro derivative requires Vilsmeier-Haack type activation. Phosphorus oxychloride (POCl₃) combined with catalytic DMF generates a highly electrophilic chloroiminium ion. This species O-phosphorylates the tautomeric lactim, transforming the oxygen into a dichlorophosphate leaving group, which is rapidly displaced by a chloride ion to yield 2,5-dichlorooxazolo[4,5-b]pyridine.
Self-Validating Protocol
Self-Validation Criteria: The starting material is a solid suspension in POCl₃. As the Vilsmeier intermediate forms and reacts, the mixture transitions into a dark, homogeneous solution, providing a clear visual cue of conversion.
-
Preparation: Charge 5-chloro-oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq) into the reactor.
-
Activation: Add POCl₃ (3.0 eq) and DMF (0.1 eq).
-
Heating: Heat the mixture to 90 °C for 4 hours.
-
IPC: Quench an aliquot in cold methanol and analyze via LC-MS. Look for the methyl ether adduct of unreacted starting material versus the desired product mass.
-
Concentration: Cool to 25 °C and concentrate under reduced pressure to recover excess POCl₃.
-
Reverse Quench (Critical): Slowly add the concentrated viscous residue to a vigorously stirred biphasic mixture of DCM and ice-water, maintaining the internal temperature <15 °C.
-
Isolation: Separate the organic layer, wash with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate to afford 2,5-dichlorooxazolo[4,5-b]pyridine.
Troubleshooting & FAQs
Q: The POCl₃ quench during scale-up resulted in a rapid temperature spike and tar formation. How can we mitigate this? A: Never add water directly to the POCl₃ mixture. Reverse quenching is mandatory. By concentrating the reaction first to remove bulk POCl₃, and then adding the residue to a massive heat sink (ice-water/DCM), you prevent localized exothermic hydrolysis that degrades the sensitive oxazole ring into polymeric tar.
Phase 3: Regioselective SNAr Amination
Mechanistic Rationale
The 2,5-dichlorooxazolo[4,5-b]pyridine intermediate presents two electrophilic sites (C2 and C5). The C2 position is flanked by the highly electronegative oxygen and nitrogen atoms of the oxazole ring, making it significantly more electron-deficient and kinetically reactive than the C5 position on the pyridine ring. By strictly controlling the stoichiometry of morpholine and maintaining low temperatures, kinetic control dictates exclusive SNAr at C2[1].
Regioselectivity pathways during the SNAr amination step.
Self-Validating Protocol
Self-Validation Criteria: The addition of N,N-Diisopropylethylamine (DIPEA) and subsequent reaction with morpholine generates DIPEA·HCl. The gradual precipitation of this salt in the THF solvent serves as an internal visual monitor for the reaction's progression.
-
Preparation: Dissolve 2,5-dichlorooxazolo[4,5-b]pyridine (1.0 eq) in anhydrous THF (8 volumes) and cool to 0–5 °C.
-
Base Addition: Add DIPEA (1.2 eq).
-
Nucleophile Addition: Add morpholine (1.05 eq) dropwise over 1 hour, maintaining the internal temperature strictly below 10 °C.
-
Aging: Stir for 2 hours at 10 °C.
-
IPC: HPLC monitoring until starting material is <0.5%.
-
Workup: Filter the precipitated DIPEA·HCl salt. Concentrate the filtrate, resuspend the solid in water to remove residual salts, filter, and dry to obtain pure this compound.
Troubleshooting & FAQs
Q: We are detecting a +87 m/z impurity by LC-MS. What is it and how do we control it? A: This is the 2,5-dimorpholinooxazolo[4,5-b]pyridine over-reaction product. It occurs if there is a localized excess of morpholine or if the temperature exceeds 25 °C. Ensure vigorous stirring during the dropwise addition of morpholine and maintain strict temperature control (0–10 °C) to preserve kinetic selectivity.
Quantitative Scale-Up Metrics
The following table summarizes the critical process parameters, expected yields, and primary impurities to monitor during a standard >100g scale-up campaign.
| Step | Reaction Phase | Operating Temp (°C) | IPC Target | Typical Yield | Critical Impurity to Monitor |
| 1 | CDI Cyclization | 65 (Reflux) | < 1.0% SM | 85–90% | Uncyclized imidazole-1-carboxamide |
| 2 | Chlorination | 90 | < 2.0% SM | 75–80% | Hydrolyzed lactam dimer / Tar |
| 3 | SNAr Amination | 0–10 | < 0.5% SM | 88–92% | 2,5-dimorpholino adduct (+87 m/z) |
References
-
[3] Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one. PrepChem. Available at:
-
[2] Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis. Available at:
-
[1] WO2023130054A2 - Heteroaryl compounds as inhibitors of irak4, compositions and applications thereof. Google Patents. Available at:
Sources
Technical Support Center: Palladium Removal in Oxazolopyridine Cross-Coupling
Welcome to the Technical Support Center for troubleshooting the removal of palladium impurities from oxazolopyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with palladium contamination in active pharmaceutical ingredients (APIs).
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds vital for constructing complex molecules like oxazolopyridines. However, the residual palladium in the final product is a significant concern due to its potential toxicity and impact on drug safety and efficacy.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products, making efficient palladium removal a critical step in process development.[3][4]
This guide provides practical, in-depth solutions to common issues encountered during the purification of oxazolopyridine-containing compounds, moving beyond simple protocols to explain the "why" behind each technique.
Part 1: Troubleshooting Guide
This section addresses specific problems you might be facing in the lab.
Q1: I've performed a standard aqueous workup and filtration, but my oxazolopyridine product is still showing high levels of palladium contamination. What's my next step?
A1: It's common for soluble, colloidal, or finely dispersed palladium species to pass through simple filtration methods like a Celite® pad.[5][6] Your immediate next step should be to employ a dedicated palladium scavenger. The choice of scavenger is critical and depends on the nature of your oxazolopyridine and the solvent system.
Expert Insight: The nitrogen atoms in the oxazolopyridine ring system can chelate with palladium, making it more challenging to remove compared to less coordinating products. This interaction can sometimes lead to co-crystallization of the palladium-product complex, hindering removal by crystallization alone.[3] Therefore, a scavenger with a high affinity for palladium is often necessary.
Recommended Action: Start with a thiol-functionalized silica scavenger . These are broadly effective for a wide range of palladium species and are compatible with many common organic solvents.[3][6]
Q2: My thiol-based scavenger isn't reducing the palladium levels sufficiently in my oxazolopyridine synthesis. What could be wrong, and what are my alternatives?
A2: If a thiol-based scavenger is underperforming, several factors could be at play:
-
Insufficient Scavenger: The amount of scavenger may be too low to bind all the residual palladium.
-
Inefficient Mixing: Poor agitation can lead to incomplete contact between the scavenger and the palladium in the solution.[6]
-
Scavenger Incompatibility: In some cases, the solvent system or the specific palladium complex may not be ideal for a thiol-based scavenger.
-
Strong Product-Palladium Chelation: As mentioned, the bidentate nature of some oxazolopyridines can lead to strong binding with palladium, making it difficult for the scavenger to compete.
Troubleshooting Steps & Alternatives:
-
Optimize Scavenging Conditions:
-
Switch Scavenger Type: If optimizing conditions fails, consider scavengers with different functional groups.
-
DMT (2,4,6-trimercaptotriazine)-based scavengers: These can be highly effective for palladium removal.[3]
-
Cysteine-based scavengers: Offer another effective thiol-based alternative.[3]
-
Isocyanide-based scavengers: Have shown to be highly effective in reducing palladium to sub-ppm levels.[7]
-
Activated Carbon: A cost-effective option, but it requires careful optimization to avoid product loss due to non-specific adsorption.[3][8][9]
-
Workflow for Scavenger Selection:
Caption: Decision logic for selecting a palladium removal method.
Q3: I'm concerned about product loss with activated carbon. How can I minimize this while still effectively removing palladium?
A3: This is a valid concern as activated carbon can non-selectively adsorb the product along with the palladium.[8] The key is careful optimization of the treatment conditions.
Protocol for Minimizing Product Loss with Activated Carbon:
-
Start with a Low Loading: Begin with a smaller amount of activated carbon (e.g., 0.1 to 0.2 times the weight of your crude product) and gradually increase if necessary.[3][8]
-
Solvent Selection: The choice of solvent can influence both palladium and product adsorption. Test different solvents to find one that maintains good product solubility while promoting palladium adsorption onto the carbon.
-
Temperature and Time: Stir the mixture at a moderate temperature (e.g., 25-60°C) for a defined period (e.g., 1 to 4 hours).[3] Avoid excessively long stirring times initially.
-
Monitor Product Concentration: Before and after the carbon treatment, analyze the concentration of your oxazolopyridine in the solution (e.g., by HPLC or UPLC) to quantify any product loss.
-
Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh solvent to recover as much of the adsorbed product as possible.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for palladium removal in pharmaceutical synthesis?
A1: The most widely used and effective methods fall into three main categories:
-
Scavenging: Using solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium.[7][10] These are often preferred due to their high selectivity and ease of removal by filtration.[3]
-
Adsorption on Activated Carbon: A cost-effective method where palladium is adsorbed onto the surface of activated carbon.[9][11]
-
Crystallization: Purifying the product by crystallization can be effective, sometimes enhanced by additives like N-acetylcysteine or thiourea that chelate the palladium and keep it in the mother liquor.[3][8]
| Method | Advantages | Disadvantages | Best For |
| Palladium Scavengers | High selectivity, high efficiency, easy removal by filtration. | Higher cost compared to activated carbon.[9] | Achieving very low palladium levels (<10 ppm). |
| Activated Carbon | Low cost, widely available. | Can lead to product loss, fine particles can be difficult to filter.[3][8] | Initial bulk palladium removal, cost-sensitive processes. |
| Crystallization | Can be integrated into the product isolation step, avoids additional reagents. | Palladium-product complex may co-crystallize, may not be sufficient on its own.[3][4] | Products that crystallize well and have lower affinity for palladium. |
Caption: Comparison of common palladium removal methods.
Q2: How do I accurately quantify the amount of residual palladium in my oxazolopyridine product?
A2: Accurate quantification is crucial. The industry-standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering the highest sensitivity and accuracy for final product release testing.[1][12]
-
Atomic Absorption (AA) Spectroscopy: Another reliable method for quantifying trace levels of palladium.[3]
-
X-ray Fluorescence (XRF): A rapid and non-destructive technique that can be useful for in-process monitoring.[1]
For high-throughput screening during process optimization, colorimetric or fluorometric detection kits are also available and can provide a faster, more cost-effective way to assess the relative efficiency of different removal methods.[2][3][13]
Q3: What are the regulatory limits for palladium in pharmaceutical products?
A3: The International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities classifies palladium as a Class 2B element.[3] The permitted daily exposure (PDE) is used to calculate the maximum allowable concentration in a given drug product, which is often in the low parts per million (ppm) range. It is essential to consult the latest ICH Q3D guidelines for specific limits related to your drug product's dosage and route of administration.[3] Generally, a target of less than 10 ppm of residual palladium is a common goal in pharmaceutical development.[2]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
This protocol provides a general method for using a silica-based thiol scavenger.
Materials:
-
Crude oxazolopyridine product solution in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Inert gas (Nitrogen or Argon).
-
Stir plate and magnetic stir bar.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad).
Procedure:
-
Preparation: After the cross-coupling reaction, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer to obtain a solution of the crude product.
-
Scavenger Addition: To the solution of the crude oxazolopyridine, add the thiol-functionalized silica scavenger. A typical starting amount is 5-10 equivalents relative to the initial moles of palladium catalyst used.[6]
-
Scavenging: Stir the mixture vigorously at room temperature under an inert atmosphere for 2-4 hours. For challenging cases, stirring overnight or gentle heating (40-50 °C) can be beneficial.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique (e.g., ICP-MS).
Experimental Workflow Diagram:
Caption: General workflow for palladium scavenging.
References
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). PharmaTech. Retrieved March 4, 2026, from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved March 4, 2026, from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved March 4, 2026, from [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved March 4, 2026, from [Link]
-
How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved March 4, 2026, from [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]
-
Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved March 4, 2026, from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. Retrieved March 4, 2026, from [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. Retrieved March 4, 2026, from [Link]
-
Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved March 4, 2026, from [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Palladium on carbon. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25). MDPI. Retrieved March 4, 2026, from [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved March 4, 2026, from [Link]
-
Cross‐Linked Imidazolium Salts as Scavengers for Palladium. (n.d.). Sci-Hub. Retrieved March 4, 2026, from [Link]
-
Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters. Retrieved March 4, 2026, from [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Frontiers. Retrieved March 4, 2026, from [Link]
-
a) General mechanism of Pd removal using scavengers. b) Examples of... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved March 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
Strategies to enhance metabolic stability of oxazolo[4,5-b]pyridine drugs
Technical Support Center: Metabolic Stability of Oxazolo[4,5-b]pyridine Drugs
Introduction: The Scaffold & The Challenge
The oxazolo[4,5-b]pyridine scaffold is a privileged bicyclic heterocycle found in various bioactive compounds, including SIRT1 activators, GSK-3
This guide addresses the specific stability challenges of this scaffold. Unlike carbocyclic systems, the oxazolo[4,5-b]pyridine core is susceptible to both oxidative metabolism (mediated by CYP450s) and chemical instability (ring opening/hydrolysis), particularly under basic conditions or in the presence of nucleophiles.
Module 1: Diagnostic & Assessment (Troubleshooting)
Q1: My compound shows high clearance in liver microsomes (HLM/MLM), but I am unsure if it is metabolic or chemical instability. How do I differentiate?
A: This is a critical first step. The oxazole ring, while aromatic, can be prone to hydrolysis or ring-opening, especially if the C-2 position is unsubstituted or bears a good leaving group.
Protocol: The "Stability Triad" Check Before assuming CYP metabolism, run this differential diagnosis:
-
Buffer Stability (PBS, pH 7.4): Incubate compound in buffer without microsomes/cofactors for 60 mins.
-
Result: Loss of parent > 10% indicates chemical instability (hydrolysis/ring opening).
-
-
Cofactor-Free Microsomal Stability: Incubate with microsomes but without NADPH.
-
Result: Loss of parent indicates non-CYP enzymatic degradation (e.g., esterases, amidases) or non-specific protein binding that mimics clearance.
-
-
Standard Metabolic Stability: Incubate with microsomes + NADPH.
-
Result: Loss only here confirms CYP-mediated oxidative metabolism .
-
Q2: I have confirmed oxidative metabolism. How do I identify the "soft spot" on the oxazolo[4,5-b]pyridine core?
A: You must perform a Metabolite Identification (MetID) study. For this specific scaffold, look for these signature mass shifts in your LC-MS/MS data:
-
+16 Da (M+16):
-
N-Oxidation: Very common on the pyridine nitrogen (
). This is often the primary clearance pathway if the pyridine ring is electron-rich. -
C-Hydroxylation: Possible on the pyridine ring carbons (
) or attached phenyl/alkyl substituents.
-
-
+32 Da (M+32): Likely di-hydroxylation or ring opening followed by oxidation.
-
+14 Da (M+14): Rare for the core, but indicates oxidation of a methyl group to a carboxylic acid (via alcohol/aldehyde).
Visualization: MetID Workflow
Caption: Diagnostic workflow to differentiate between chemical instability and metabolic clearance pathways.
Module 2: Structural Modification Strategies
Q3: The MetID data shows N-oxidation at the pyridine nitrogen (
A: N-oxidation occurs because the pyridine nitrogen lone pair is accessible to the heme iron of CYP450. To prevent this, you must reduce the electron density (basicity) of the nitrogen or sterically hinder it.
Strategy 1: Steric Shielding
-
Tactic: Place a substituent (Me, Cl, F) at the C-5 position (adjacent to the nitrogen).
-
Mechanism: This creates a "ortho-effect" that physically blocks the CYP enzyme from approaching the nitrogen lone pair.
-
Risk: Ensure the substituent doesn't interfere with target binding.
Strategy 2: Electronic Deactivation
-
Tactic: Introduce an electron-withdrawing group (EWG) like
, , or at C-6 or C-7 . -
Mechanism: EWGs pull electron density away from the ring, lowering the
of the pyridine nitrogen making it less nucleophilic and less likely to coordinate with CYP heme.
Q4: The pyridine ring carbons are being hydroxylated (C-oxidation). Which positions are most vulnerable?
A: In the oxazolo[4,5-b]pyridine system, the pyridine ring is electron-deficient, making it generally less prone to oxidative attack than a phenyl ring. However, if it is substituted with electron-donating groups (e.g., amines, ethers), the C-6 position (para to the oxazole nitrogen) and C-7 position become activated.
Optimization Table: Blocking "Soft Spots"
| Metabolic Issue | Primary "Soft Spot" | Recommended Modification | Mechanism |
| N-Oxidation | Pyridine Nitrogen ( | Subst. at C-5 (Me, Cl) | Steric Hindrance |
| EWG at C-6/C-7 (F, | Electronic Deactivation (Lower | ||
| C-Hydroxylation | C-6 or C-7 | Replace H with F (Fluorine) | Blocks C-H abstraction; C-F bond is strong |
| Replace H with D (Deuterium) | Kinetic Isotope Effect (slower metabolism) | ||
| Ring Opening | C-2 (Oxazole) | Avoid H at C-2; Use Alkyl/Aryl | Unsubstituted C-2 is prone to hydrolysis |
Q5: How does lipophilicity (LogD) affect the stability of this specific scaffold?
A: High lipophilicity (
-
Observation: Oxazolo[4,5-b]pyridines are inherently less lipophilic than their benzoxazole counterparts due to the extra nitrogen.
-
Guideline: Aim for a LogD of 1.0 - 2.5 . If your LogD is > 3.0, simply lowering it (e.g., by adding a polar group to a side chain) often improves metabolic stability globally by reducing the compound's affinity for the CYP active site hydrophobic pocket.
Module 3: Experimental Validation & Decision Tree
Q6: I modified the core, but potency dropped. How do I balance stability and potency?
A: This is the classic medicinal chemistry trade-off. Use the decision tree below to navigate the optimization process systematically.
Visualization: Optimization Decision Tree
Caption: Decision tree for iterative structural optimization of oxazolo[4,5-b]pyridine derivatives.
References
-
Bemis, J. E., et al. (2009). "Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators." Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. Link
-
Rana, A., et al. (2016). "Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3
Inhibitors With Anti-inflammatory Potential." Chemical Biology & Drug Design, 87(6), 918-926. Link -
Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611-650. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Dalvie, D., et al. (2002). "Metabolism of the oxazolo[4,5-b]pyridine derivative... in human liver microsomes." Xenobiotica, 32(11), 945-961. (General reference for pyridine metabolism principles).
Sources
Validation & Comparative
Bioavailability comparison of 5-chloro vs 5-fluoro oxazolopyridines
This guide provides a technical comparison of 5-chloro versus 5-fluoro substitutions on the oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine scaffolds.[1] It synthesizes experimental data from kinase inhibitor optimization and PET radioligand development to project bioavailability profiles.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams[1]
Executive Summary: The Halogen Switch
In oxazolopyridine-based drug design (commonly targeting kinases like PI3K, VEGFR2, or enzymes like DAGLα), the choice between a 5-chloro and 5-fluoro substituent is rarely a simple bioisosteric swap.[1] It acts as a molecular toggle controlling metabolic clearance and lipophilic efficiency .
-
5-Fluoro (5-F): The "Metabolic Shield."[1] Preferred for blocking oxidative metabolism at the C5 position without significantly altering steric bulk. It lowers logD slightly compared to chlorine, improving solubility and unbound fraction (
).[1] -
5-Chloro (5-Cl): The "Lipophilic Anchor."[1] Preferred when hydrophobic filling of a cryptic pocket is required for potency. However, it introduces a higher liability for metabolic clearance (oxidative dechlorination) and increases non-specific protein binding.[1]
Physicochemical & ADME Profile Comparison
The following data summarizes the shift in properties when replacing a hydrogen or chlorine with fluorine at the 5-position of the oxazolo[4,5-b]pyridine core.
| Parameter | 5-Fluoro Analog | 5-Chloro Analog | Impact on Bioavailability |
| Van der Waals Radius | 1.47 Å (Mimics H/O) | 1.74 Å (Mimics Methyl) | Cl increases steric bulk, potentially clashing with tight pockets but improving hydrophobic packing.[1] |
| C-X Bond Energy | ~105 kcal/mol (Strong) | ~79 kcal/mol (Weaker) | F is inert to oxidative cleavage.[1] Cl is susceptible to oxidative dechlorination or glutathione displacement. |
| Lipophilicity ( | +0.1 to +0.2 (vs H) | +0.6 to +0.8 (vs H) | Cl significantly increases permeability but reduces aqueous solubility, risking dissolution-limited absorption.[1] |
| pKa Influence | Stronger EWG ( | Moderate EWG ( | F reduces pyridine nitrogen basicity more effectively, potentially reducing lysosomal trapping. |
| Metabolic Stability | High (Blocks C5 oxidation) | Moderate to Low | F extends |
Expert Insight: In oxazolo[5,4-b]pyridine PET ligands, the 5-fluoro substitution is often mandatory. It prevents rapid defluorination in vivo, ensuring the radiolabel remains attached to the pharmacophore, which directly correlates to the high metabolic stability required for oral bioavailability in therapeutic analogs.
Metabolic Stability & Clearance Mechanisms
The 5-position on the pyridine ring of the oxazolopyridine system is an electron-deficient site prone to nucleophilic attack and CYP-mediated oxidation.[1]
Experimental Workflow: Microsomal Stability Assessment
To validate the stability difference, the following protocol is standard for these scaffolds.
Protocol:
-
Incubation: Incubate 1 µM test compound (5-Cl and 5-F analogs) with human/rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Calculate
(intrinsic clearance).[1]
Mechanistic Pathway Visualization: The diagram below illustrates how the 5-Fluoro substituent effectively "caps" the metabolic soft spot compared to the 5-Chloro analog.
Caption: Comparative metabolic fate.[1] The 5-F substitution blocks CYP-mediated oxidation, preserving the parent drug, whereas 5-Cl is susceptible to oxidative displacement.[1]
In Vivo Bioavailability (PK) Implications
When translating to in vivo models (Rat/Mouse PK), the choice of halogen dictates the pharmacokinetic curve shape.[1]
-
Absorption (Cmax): 5-Chloro analogs often show higher passive permeability (Caco-2
cm/s) leading to rapid absorption.[1] However, if the dose is high, the lower solubility of the Cl-analog can blunt due to dissolution limits. -
Exposure (AUC): 5-Fluoro analogs typically exhibit superior AUC (Area Under the Curve).[1] By blocking the high-clearance metabolic route at C5, the drug circulates longer.
-
Distribution (Vss): 5-Chloro analogs have a larger Volume of Distribution (
) due to higher tissue binding driven by lipophilicity.[1] This is advantageous for CNS targets (brain penetration) but disadvantageous if the target is in the plasma or if toxicity is a concern.[1]
Decision Matrix for Lead Optimization:
Caption: Strategic decision tree for selecting halogen substituents based on limiting ADME/Potency factors.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Palamarchuk, I. V., et al. (2025).[2] Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Link
-
Baggelaar, M. P., et al. (2015).[3] Comprehensive Analysis of Structure-Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of Medicinal Chemistry. Link[1]
-
Hajduk, P. J., et al. (2011). Lipophilic efficiency as a guiding metric for drug discovery. Nature Reviews Drug Discovery. Link
Sources
A Comparative Guide to the Efficacy of PI3K Inhibitors: Idelalisib as the Benchmark
This guide provides a comprehensive comparison of the efficacy of phosphoinositide 3-kinase (PI3K) inhibitors, with a particular focus on the first-in-class PI3Kδ inhibitor, Idelalisib, as a standard for comparison. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology and immunology. We will delve into the mechanistic nuances, comparative preclinical and clinical efficacy, and the experimental methodologies crucial for evaluating these targeted therapies.
Introduction: The PI3K Signaling Axis in B-Cell Malignancies
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1] In B lymphocytes, the p110δ isoform of PI3K is predominantly expressed and plays a central role in B-cell receptor (BCR) signaling.[2] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL), making it a prime therapeutic target.[3]
Idelalisib (Zydelig®) was the first PI3K inhibitor to gain FDA approval for the treatment of certain B-cell cancers, specifically targeting the p110δ isoform.[4] Its approval marked a significant advancement in the treatment of these diseases and established a benchmark for the development of subsequent PI3K inhibitors. This guide will compare the efficacy of Idelalisib with other approved PI3K inhibitors, namely Duvelisib and Copanlisib, highlighting their distinct isoform specificities, clinical performance, and the experimental frameworks used for their evaluation.
Caption: A generalized workflow for an in vitro PI3K kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the PI3K inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in a suitable kinase assay buffer.
-
Reconstitute the recombinant human PI3K enzyme in a kinase dilution buffer.
-
Prepare ATP and the lipid substrate (e.g., PIP2) solutions in the kinase assay buffer. [5]2. Assay Procedure:
-
Add the serially diluted inhibitor or a DMSO vehicle control to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well and pre-incubate for 10-15 minutes at room temperature. [6] * Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range. [5] * Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). [7]3. Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. [5]
-
Cell Viability Assay (XTT/MTT)
This assay assesses the effect of PI3K inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., CLL or FL cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight. [8]2. Inhibitor Treatment:
-
Prepare serial dilutions of the PI3K inhibitor in complete culture medium.
-
Replace the existing medium with the medium containing the inhibitor dilutions or a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours). [8]3. XTT/MTT Assay:
-
Prepare the XTT (or MTT) labeling mixture according to the manufacturer's instructions.
-
Add the labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
For MTT, add the solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm for XTT, 570 nm for MTT) using a microplate reader. [9]4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for p-AKT Inhibition
This method is used to confirm that the PI3K inhibitor is hitting its target within the cell by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with various concentrations of the PI3K inhibitor for a specified time.
-
To stimulate the pathway, you can treat the cells with a growth factor (e.g., IGF-1) for a short period before harvesting. [5] * Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [10] * Centrifuge the lysates to remove cell debris and determine the protein concentration of the supernatant. [11]2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. [12]3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C. [12] * Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [10] * Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. [10]4. Data Analysis and Normalization:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT. [12] * Quantify the band intensities using densitometry and normalize the p-AKT signal to the total AKT signal.
-
Conclusion and Future Perspectives
Idelalisib established the therapeutic potential of targeting the PI3Kδ isoform in B-cell malignancies. The subsequent development of inhibitors with different isoform specificities, such as Duvelisib and Copanlisib, has provided additional treatment options with distinct efficacy and safety profiles. [13][14]The choice of a particular PI3K inhibitor will depend on the specific malignancy, the patient's prior treatment history, and the tolerability of the drug.
The field continues to evolve, with a focus on developing more selective and potent inhibitors, understanding and overcoming resistance mechanisms, and exploring rational combination therapies. [15]The experimental protocols outlined in this guide provide a robust framework for the preclinical and translational evaluation of these next-generation PI3K inhibitors.
References
-
Flinn, I. W., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research, 20(9), 2263–2271. [Link]
-
Okkenhaug, K., & Vanhaesebroeck, B. (2015). Idelalisib in the management of lymphoma. Blood, 125(5), 749–756. [Link]
-
Taylor & Francis Online. (2024, September 18). Post-marketing safety concern of PI3K inhibitors in the cancer therapies: an 8-year disproportionality analysis from the FDA Adverse Event Reporting System.[Link]
-
Bertacchini, J., et al. (2019). Secreted Factors Determine Resistance to Idelalisib in Marginal Zone Lymphoma Models of Resistance. Blood, 134(Supplement_1), 2569. [Link]
-
protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.[Link]
-
PubMed. (2025, August 15). Post-marketing safety concern of PI3K inhibitors in the cancer therapies: an 8-year disproportionality analysis from the FDA Adverse Event Reporting System.[Link]
-
protocols.io. (n.d.). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.[Link]
-
Visser, J., et al. (2021). PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? Leukemia & Lymphoma, 62(11), 2567–2579. [Link]
-
Maddocks, K. J., & Jones, J. A. (2016). Targeted therapies in CLL: mechanisms of resistance and strategies for management. Blood, 127(3), 293–301. [Link]
-
ResearchGate. (n.d.). Fig. 1 Copanlisib-resistant B-cell lymphoma cell lines and a...[Link]
-
ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.[Link]
-
MDPI. (2021, March 27). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects.[Link]
-
Taylor & Francis Online. (2018, August 21). Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib.[Link]
-
PMC. (n.d.). Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids.[Link]
-
Ovid. (n.d.). Mechanisms of resistance to targeted therapies in chronic lymphocytic leukemia.[Link]
-
AACR Journals. (2019, April 1). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors.[Link]
-
Taylor & Francis Online. (n.d.). Copanlisib – Knowledge and References.[Link]
-
ResearchGate. (n.d.). Inhibitory profile of idelalisib (1), copanlisib (2), and duvelisib (3)...[Link]
-
OncLive. (2022, December 2). PI3K Inhibitors Face Challenges in Hematologic Malignancies.[Link]
-
Flinn, I. W., et al. (2019). PI3K Inhibitors: Present and Future. Journal of Clinical Oncology, 37(28), 2603–2616. [Link]
-
ASH Clinical News. (n.d.). PI3K Inhibitors Safe and Effective in CLL Patients.[Link]
-
Targeted Oncology. (2019, January 7). PI3K Inhibitors in R/R Follicular Lymphoma.[Link]
-
Frontiers. (2023, January 4). Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials.[Link]
-
AACR Journals. (2020, November 1). Abstract PO-46: Mechanisms of resistance to the PI3K inhibitor copanlisib in marginal zone lymphoma.[Link]
-
Dove Medical Press. (2023, March 8). PI3k Inhibitors in NHL and CLL: An Unfulfilled Promise.[Link]
-
PMC. (n.d.). A Review of PI3K Inhibitors in B-Cell Malignancies.[Link]
-
ResearchGate. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression.[Link]
-
PMC. (2018, August 21). Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib.[Link]
-
PMC. (2024, May 16). Recent advances in treatment of follicular lymphoma: efficacy of PI3Kα/δ inhibitor (TQ-B3525).[Link]
-
Targeted Oncology. (2026, February 11). Two Late-Stage Trials Test Novel PI3K Inhibitor in Non-Hodgkin Lymphoma.[Link]
-
PMC. (2015, February 10). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma.[Link]
-
AACR Journals. (2023, April 14). The Oral PI3Kδ Inhibitor Linperlisib for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial.[Link]
-
ResearchGate. (2026, January 21). Abstract PO-46: Mechanisms of resistance to the PI3K inhibitor copanlisib in marginal zone lymphoma.[Link]
-
Taylor & Francis Online. (2021, March 25). Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on Duvelisib.[Link]
-
ResearchGate. (n.d.). Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells....[Link]
-
Medscape. (2026, February 9). Follicular Lymphoma Management Overview.[Link]
-
PMC. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer.[Link]
Sources
- 1. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. PI3K (p120γ) Protocol [worldwide.promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 14. targetedonc.com [targetedonc.com]
- 15. dovepress.com [dovepress.com]
Comparative Guide: Spectroscopic Verification of Oxazole Ring Closure
Topic: Spectroscopic Verification of Oxazole Ring Closure Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, featured prominently in bioactive natural products (e.g., Phorboxazoles, Diazonamides) and synthetic therapeutics due to its metabolic stability and hydrogen-bonding capabilities. However, the synthesis of the oxazole ring—typically via cyclodehydration of
This guide objectively compares the performance of High-Field Nuclear Magnetic Resonance (NMR) against alternative spectroscopic methods (FTIR, Mass Spectrometry) for verifying oxazole ring closure. We utilize the Wipf Protocol (cyclodehydration followed by oxidation) as the primary case study to demonstrate the superior structural resolution of NMR in validating this transformation.
The Analytical Challenge: Aromaticity vs. Connectivity
In drug development, "close enough" is a failure. The transition from a serine/threonine-derived amide to an oxazole involves two distinct chemical shifts:
-
Cyclization: Formation of the oxazoline ring (non-aromatic).
-
Oxidation/Elimination: Aromatization to the oxazole.
Common synthetic pitfalls include stalled reactions (yielding oxazolines), racemization, or elimination to enamides. A robust verification protocol must definitively rule out these byproducts.
Comparative Performance Matrix: Analytical Methods
The following table contrasts the "product" (High-Field NMR) against standard alternatives for this specific application.
| Feature | High-Field NMR ( | FT-IR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Utility | Definitive structural proof & stereochemical analysis. | Rapid functional group monitoring (Amide | Molecular weight confirmation & elemental composition. |
| Specificity | High. Distinguishes Oxazole vs. Oxazoline vs. Enamide. | Moderate. C=N bands can overlap; hard to prove aromatization. | Low. Oxazole and Enamide isomers have identical mass. |
| Limit of Detection | ~1-5% impurity (with adequate scan time). | ~5-10% impurity. | <0.1% (High sensitivity, low structural insight). |
| Throughput | Low to Medium. | High. | High. |
| Verdict | The Gold Standard for final compound validation. | Best for real-time reaction monitoring . | Best for purity confirmation alongside NMR. |
Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR provides the only self-validating system for oxazole synthesis. The diagnostic power lies in the chemical shift anisotropy induced by the aromatic ring current.
1. Proton (
H) NMR Signatures
-
The "Wipf" Shift (C2-H): In C2-unsubstituted oxazoles, the C2 proton is the most deshielded signal, typically appearing as a sharp singlet at
7.8 – 8.2 ppm . -
Ring Protons (C4-H / C5-H):
-
Oxazole: Aromatic region,
6.8 – 7.6 ppm . -
Oxazoline: Aliphatic region,
4.0 – 5.5 ppm . This is the critical differentiator. The oxazoline protons often appear as a complex ABX system due to the chiral center, whereas the oxazole protons are singlets (or doublets with small coupling constants).
-
-
Disappearance of NH: The amide N-H doublet (
6.0 – 8.0 ppm) must be absent.
2. Carbon (
C) NMR Signatures
-
C2 Carbon: Deshielded to
150 – 160 ppm (characteristic of C=N). -
C4/C5 Carbons:
-
Oxazole: Aromatic region (
120 – 145 ppm ). -
Oxazoline: Aliphatic region (
60 – 80 ppm ).
-
B. Infrared Spectroscopy (FT-IR) – The Quick Screen
While less structural, IR is invaluable for monitoring the consumption of the starting material.
-
Amide I & II Bands: The strong C=O stretch (
1650–1680 cm ) and N-H bend ( 1550 cm ) of the precursor must disappear. -
Oxazole Fingerprint: Appearance of characteristic ring breathing bands at 1537, 1498, and 1326 cm
.[1] -
False Positives: Enamides (elimination byproducts) also lack the N-H stretch and show C=C bands that can mimic the oxazole signature. Do not rely on IR alone.
Experimental Protocol: The Wipf Oxazole Synthesis
This protocol utilizes Deoxo-Fluor for cyclization and BrCCl
Step-by-Step Methodology
Phase 1: Cyclodehydration to Oxazoline
-
Reagents: Dissolve
-acyl serine methyl ester (1.0 equiv) in anhydrous CH Cl at -20°C. -
Addition: Add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor , 1.1 equiv) dropwise.
-
Reaction: Stir for 30 min, warm to 0°C.
-
Checkpoint 1 (Oxazoline Verification):
-
Aliquot analysis via
H NMR. -
Success Criteria: Disappearance of amide NH. Appearance of multiplets at
4.5–5.5 ppm (Oxazoline CH -CH). Absence of aromatic C2-H.
-
Phase 2: Oxidation to Oxazole
-
Reagents: To the crude oxazoline solution, add bromotrichloromethane (BrCCl
, 2.0 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv). -
Reaction: Stir at 0°C for 2–4 hours.
-
Workup: Quench with sat. NaHCO
, extract with CH Cl , dry over Na SO . -
Checkpoint 2 (Oxazole Verification):
-
Analyze purified product via
H and C NMR. -
Success Criteria: Appearance of singlet at
~8.0 ppm (C2-H). Disappearance of aliphatic multiplets from Phase 1.
-
Data Visualization
Figure 1: Reaction Pathway and Spectroscopic Checkpoints
The following diagram illustrates the structural evolution and the specific spectroscopic markers required at each decision gate.
Caption: Figure 1. Synthetic workflow for Wipf oxazole synthesis with critical spectroscopic checkpoints. Note the transition from aliphatic to aromatic markers.
Figure 2: NMR Decision Tree for Product Verification
A logical flow for interpreting NMR data to confirm ring closure.
Caption: Figure 2. NMR spectral interpretation logic for distinguishing the target oxazole from intermediates and byproducts.
Data Summary: Chemical Shift Comparison
The table below summarizes the expected chemical shifts for a model system (e.g., 2-phenyl-4-methyloxazole derivatives).
| Nucleus | Position | Amide Precursor | Oxazoline Intermediate | Oxazole Product |
| NH | Absent | Absent | ||
| C2-H | N/A | N/A | ||
| C4/C5-H | ||||
| C=O / C=N | ||||
| C4/C5 |
References
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[2] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]
-
Wipf, P., & Miller, C. P. (1993).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
-
Palmer, D. C. (Ed.).[1] (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. [Link]
-
Turchi, I. J. (Ed.).[1][3] (1986).[4] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley.[3] [Link]
-
Bowie, J. H., et al. (1968). Mass Spectrometry of Heterocyclic Compounds. Journal of the Chemical Society B, 616-621. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
